molecular formula C12H19N2O11V- B10780661 VO-Ohpic trihydrate

VO-Ohpic trihydrate

Cat. No.: B10780661
M. Wt: 418.23 g/mol
InChI Key: DBFDMPTUWZUENE-UHFFFAOYSA-N
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Description

VO-Ohpic trihydrate is a useful research compound. Its molecular formula is C12H19N2O11V- and its molecular weight is 418.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19N2O11V-

Molecular Weight

418.23 g/mol

IUPAC Name

hydride;bis(3-hydroxypyridine-2-carboxylic acid);oxovanadium;tetrahydrate

InChI

InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;;-1

InChI Key

DBFDMPTUWZUENE-UHFFFAOYSA-N

Canonical SMILES

[H-].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O.O=[V]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VO-Ohpic Trihydrate on PTEN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism by which VO-Ohpic trihydrate, a potent vanadium-based compound, inhibits the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). It details the molecular interactions, kinetic properties, downstream signaling consequences, and relevant experimental methodologies for studying this interaction.

Introduction to PTEN and this compound

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene frequently mutated or deleted in a wide range of human cancers. Functioning as a dual-specificity phosphatase, its primary role is as a lipid phosphatase. PTEN antagonizes the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the 3' position of the inositol ring, converting it to phosphatidylinositol-4,5-bisphosphate (PIP2). This action reduces the levels of the second messenger PIP3, thereby suppressing the activation of downstream effectors like Akt, which are crucial for cell growth, proliferation, and survival.

This compound, or hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a potent and specific small-molecule inhibitor of PTEN. Its ability to acutely activate the PI3K/Akt/mTOR pathway through PTEN inhibition has made it a valuable tool for probing PTEN function in various physiological and pathological contexts, including cancer, diabetes, and neuroprotection.

Core Mechanism of Action

This compound exerts its inhibitory effect on PTEN through a specific and reversible interaction. The core mechanism is characterized by the following key features:

  • Mode of Inhibition: Kinetic studies have demonstrated that this compound is a noncompetitive inhibitor of PTEN. This means it binds to a site on the enzyme distinct from the active site, affecting both the substrate affinity (Km) and the maximum reaction velocity (Vmax). The sterically demanding nature of the VO-Ohpic molecule suggests that substrate binding may influence subsequent inhibitor binding due to steric hindrance.

  • Reversibility: The inhibition of PTEN by VO-Ohpic is fully reversible. Inhibitor dilution assays have shown that the enzyme's activity can be restored by reducing the concentration of the inhibitor, indicating a non-covalent binding mechanism.

  • Molecular Interaction: The compound is thought to stabilize an inactive conformation of the PTEN enzyme. This interaction involves specific hydrogen bonding and hydrophobic interactions that effectively disrupt the enzyme's catalytic site. It is the intact VO-Ohpic complex, not simply the dissociated vanadyl ion, that is the active inhibitory compound. This is supported by its high selectivity for PTEN over many other protein tyrosine phosphatases (PTPs) and its distinct, noncompetitive mode of inhibition compared to the competitive inhibition seen with inorganic vanadium salts like VOSO4.

Quantitative Data: Potency and Kinetics

The potency of this compound has been quantified across multiple studies using different substrates and assay formats. The data consistently show inhibition in the low nanomolar range.

ParameterValueSubstrate/AssaySource
IC50 35 ± 2 nMPIP3 (Physiological)
IC50 46 ± 10 nMOMFP (Artificial)
Kic (competitive) 27 ± 6 nMOMFP (Artificial)
Kiu (uncompetitive) 45 ± 11 nMOMFP (Artificial)
  • IC50: The half-maximal inhibitory concentration.

  • Kic & Kiu: Inhibition constants for binding to the free enzyme and the enzyme-substrate complex, respectively, characteristic of noncompetitive inhibition.

Downstream Signaling Consequences

By inhibiting PTEN's lipid phosphatase activity, this compound triggers a cascade of downstream signaling events, primarily through the activation of the PI3K/Akt pathway.

  • PIP3 Accumulation: Inhibition of PTEN prevents the dephosphorylation of PIP3, leading to its accumulation at the plasma membrane.

  • Akt Activation: Elevated PIP3 levels recruit and activate key downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This is observed as an increase in the phosphorylation of Akt at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473).

  • Modulation of Downstream Targets: Activated Akt then phosphorylates a host of downstream targets, including:

    • mTOR (mammalian Target of Rapamycin): Leading to increased protein synthesis and cell growth.

    • FoxO3a (Forkhead box protein O3a): Phosphorylation by Akt leads to the inactivation of this transcription factor, reducing the expression of genes involved in apoptosis and cell cycle arrest.

    • ERK1/2 (Extracellular signal-regulated kinase): Some studies report that PTEN inhibition by VO-Ohpic can also lead to the activation of the ERK1/2 pathway, suggesting potential crosstalk between these major signaling networks.

The diagram below illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the point of intervention for this compound.

PTEN_Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 p_akt p-Akt (Active) pip3->p_akt Activates akt Akt downstream Downstream Effectors (mTOR, FoxO3a) p_akt->downstream Activates response Cell Growth, Survival, Proliferation downstream->response pten PTEN pten->pip3 Dephosphorylates PIP2 vo_ohpic VO-Ohpic trihydrate vo_ohpic->pten Inhibits Western_Blot_Workflow start 1. Cell Seeding & Adherence treatment 2. Treatment with VO-Ohpic start->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quant 4. Protein Quantification (BCA) lysis->quant sds 5. SDS-PAGE quant->sds transfer 6. Membrane Transfer sds->transfer blocking 7. Blocking transfer->blocking probing 8. Antibody Incubation (Primary & Secondary) blocking->probing detection 9. Chemiluminescent Detection probing->detection analysis 10. Data Analysis (Densitometry) detection->analysis

A Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). The information compiled herein, including its chemical properties, biological activity, and experimental protocols, is intended to support research and development efforts in fields such as oncology and cardiovascular disease.

Chemical and Physical Properties

This compound, with the CAS number 476310-60-8 , is a synthetic crystalline solid.[1][2] Its chemical name is (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate.[1]

PropertyValueReferences
CAS Number 476310-60-8[1][2][3][4][5]
Molecular Formula C₁₂H₉N₂O₈V · 3H₂O · H[3]
Molecular Weight 415.20 g/mol [3][4]
Appearance Crystalline solid[1]
Purity ≥95% to >98%[1][6]
Solubility Soluble in DMSO (≥ 50 mg/mL), PBS (pH 7.2) (1 mg/mL). Insoluble in water.[1][4]

Biological Activity and Mechanism of Action

This compound is a highly potent, selective, and reversible inhibitor of PTEN, a critical negative regulator of the PI3K/Akt/mTOR signaling pathway.[6][7]

Mechanism of Action: PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K signaling pathway. By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[1] This, in turn, promotes the phosphorylation and activation of downstream targets, most notably Akt and mTOR, which are key regulators of cell growth, proliferation, survival, and metabolism.[3][5][8]

The inhibition of PTEN by VO-Ohpic activates the Akt/mTOR signaling cascade, which has significant implications for various cellular processes.

PTEN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->PIP2 Dephosphorylates Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits Cell_Processes Cell Growth, Survival, Proliferation mTOR->Cell_Processes Promotes VO_Ohpic This compound VO_Ohpic->PTEN Inhibits

Caption: Inhibition of PTEN by this compound leads to activation of the PI3K/Akt/mTOR pathway.

Inhibitory Potency and Selectivity: this compound demonstrates high potency against PTEN with reported IC₅₀ values in the low nanomolar range. It also shows selectivity over other phosphatases.

TargetIC₅₀References
PTEN 35 nM[3][5][7]
PTEN 46 ± 10 nM[4][6][9][10]
SopB 588 nM
Myotubularin (MTM) 4.03 µM
PTPβ 57.5 µM
SAC1 >10 µM

Preclinical Applications

Oncology: Studies have shown that VO-Ohpic can inhibit cell viability and proliferation in hepatocellular carcinoma (HCC) cell lines that have low PTEN expression.[3][8] In mouse xenograft models using Hep3B cells, VO-Ohpic significantly suppressed tumor growth.[3][8] It has been shown to induce cellular senescence in these cancer cells.[8]

Cardiovascular Research: In murine models, administration of VO-Ohpic prior to ischemia-reperfusion injury resulted in a significant decrease in myocardial infarct size and an increase in cardiac functional recovery.[4][7]

Experimental Protocols

4.1. In Vitro PTEN Inhibition Assay (Kinase Assay)

This protocol outlines a general method for assessing the inhibitory effect of this compound on PTEN activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_vo 1. Dissolve VO-Ohpic in DMSO (e.g., 100 µM stock) pre_inc 4. Pre-incubate PTEN with VO-Ohpic (or DMSO control) for 10 min at RT prep_vo->pre_inc prep_pten 2. Prepare recombinant PTEN enzyme solution prep_pten->pre_inc prep_buffer 3. Prepare assay buffer prep_buffer->pre_inc add_sub 5. Add substrate (e.g., OMFP) to initiate reaction pre_inc->add_sub measure 6. Measure signal (e.g., fluorescence or absorbance) over time add_sub->measure correct_bg 7. Correct for background signal from VO-Ohpic measure->correct_bg calc_ic50 8. Calculate % inhibition and determine IC50 correct_bg->calc_ic50

Caption: General workflow for an in vitro PTEN kinase inhibition assay.

Methodology:

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 100 µM). Further dilutions are made with assay buffer containing 1% DMSO.[3]

  • Pre-incubation: Pre-incubate recombinant PTEN enzyme with various concentrations of this compound at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme.[3][4]

  • Reaction Initiation: Start the phosphatase reaction by adding a substrate. A common substrate is OMFP (O-methylfluorescein phosphate).[11]

  • Detection: Monitor the reaction by measuring the change in fluorescence (for OMFP) or absorbance (for malachite green assay with PIP3 substrate).[3][4]

  • Data Analysis: Determine background absorbance or fluorescence from VO-Ohpic in the assay buffer and correct the data. Calculate the percentage of inhibition at different compound concentrations to determine the IC₅₀ value.[3][4]

4.2. Cell Proliferation Assay (BrdU Incorporation)

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Culture 3 x 10³ cells (e.g., Hep3B, PLC/PRF/5) per well in 96-well plates.[5]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[5]

  • BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the wells 24 hours before the end of the treatment period.[5]

  • Detection: Use a colorimetric immunoassay to quantify the amount of BrdU incorporated into the DNA, which is proportional to cell proliferation.

  • Analysis: Express the results as the percentage of inhibition of BrdU incorporation compared to the vehicle-treated control.[5]

4.3. In Vivo Administration Protocol (Murine Model)

This protocol describes the administration of this compound to mice for studies on tumor growth or cardiac effects.

Methodology:

  • Animal Model: Use male C57BL6 mice for cardiac studies or male nude athymic mice for tumor xenograft studies.[4][5]

  • Formulation: Prepare the dosing solution. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication may be required to achieve a clear solution.[4][9]

  • Administration: Administer this compound via intraperitoneal (i.p.) injection.[5][7]

  • Dosage: Dosages can vary. For cardiac ischemia-reperfusion studies, a dose of 10 µg/kg has been used.[4][7] For antitumor studies, a dose of 10 mg/kg has been reported.[5]

  • Timing: For acute studies like ischemia-reperfusion, the compound is typically administered 30 minutes before inducing ischemia.[4][9] For chronic studies like tumor growth, administration may occur daily or on a set schedule.

Summary

This compound is a valuable research tool for investigating the PTEN/PI3K/Akt signaling pathway. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to explore its therapeutic potential in various disease models. As with any experimental compound, specific methodologies may need to be optimized for particular cell lines or animal models.

References

The Discovery, Synthesis, and Application of VO-Ohpic Trihydrate: A Potent and Selective PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

VO-Ohpic trihydrate has emerged as a highly potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, metabolic diseases, and neurodegenerative disorders, as well as for professionals in the field of drug development.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt signaling pathway. Its lipid phosphatase activity dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the activity of phosphoinositide 3-kinase (PI3K). Dysregulation of the PTEN/Akt pathway is implicated in a multitude of human diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, the development of specific PTEN inhibitors is of significant interest for therapeutic intervention.

This compound, a vanadium-based organic complex, was identified as a potent and selective inhibitor of PTEN's lipid phosphatase activity.[1][2] Its ability to modulate the PTEN/Akt signaling cascade has positioned it as a valuable tool for studying the physiological and pathological roles of PTEN and as a potential lead compound for drug discovery programs.

Discovery and Characterization

This compound was discovered through screening of a library of vanadium-based compounds for their ability to inhibit PTEN.[1] It demonstrated significant inhibitory activity in the nanomolar range, with high selectivity over other phosphatases.

Mechanism of Action

Biochemical studies have revealed that this compound acts as a noncompetitive inhibitor of PTEN.[2] This means that it does not compete with the substrate (PIP3) for binding to the active site. Instead, it is believed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. The inhibition by this compound has been shown to be reversible.[2]

Synthesis of this compound

While the seminal publication by Rosivatz et al. (2006) refers to a previously reported procedure for the synthesis of this compound, a detailed protocol can be adapted from the synthesis of similar vanadyl complexes. The synthesis involves the reaction of a vanadium salt with 3-hydroxypicolinic acid.

Postulated Synthesis Protocol
  • Preparation of Reactants:

    • Dissolve vanadyl sulfate (VOSO₄) in deionized water to create a vanadium(IV) solution.

    • Dissolve 3-hydroxypicolinic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reaction:

    • Slowly add the 3-hydroxypicolinic acid solution to the vanadyl sulfate solution with constant stirring. A 2:1 molar ratio of 3-hydroxypicolinic acid to vanadyl sulfate should be used.

    • The reaction mixture is then refluxed for a specified period, typically several hours, to ensure complete complexation.

  • Purification and Isolation:

    • After cooling, the resulting precipitate of VO-Ohpic is collected by filtration.

    • The solid is washed with cold water and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

    • The purified product is then dried under vacuum to yield VO-Ohpic. The trihydrate form is typically obtained upon crystallization from aqueous solutions.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Assay SubstrateReference
PTEN35PIP₃[1]
PTEN46 ± 10OMFP[3]
CBPsMicromolar rangeNot specified[1]
SopBHigh nanomolar rangeNot specified[1]

Table 2: In Vivo Efficacy of this compound in Mice

ModelDosageAdministration RouteEffectReference
MDA PCa-2b Xenografts10 µg/kgIntraperitoneal (i.p.)Significant tumor growth suppression[1]
Myocardial Ischemia-Reperfusion10 µg/kgIntraperitoneal (i.p.)Decreased myocardial infarct size

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

PTEN Inhibition Assay (OMFP-based)

This assay measures the phosphatase activity of PTEN using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).

  • Reagents:

    • Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT.

    • Recombinant PTEN enzyme.

    • OMFP substrate stock solution (in DMSO).

    • This compound stock solution (in DMSO).

  • Procedure:

    • Pre-incubate recombinant PTEN with varying concentrations of this compound in the assay buffer for 10 minutes at room temperature.[2]

    • Initiate the reaction by adding the OMFP substrate.

    • Monitor the hydrolysis of OMFP to the fluorescent product 3-O-methylfluorescein by measuring the increase in fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[2]

    • Calculate the rate of reaction and determine the IC₅₀ value of this compound.

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in culture.

  • Reagents:

    • Cell culture medium.

    • MTS reagent.

    • This compound.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for the desired time period (e.g., 72 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt, a downstream target of PTEN.

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway

The following diagram illustrates the PTEN/Akt signaling pathway and the inhibitory effect of this compound.

PTEN_Akt_Pathway cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 Akt Akt PIP3->Akt PI3K PI3K PI3K->PIP2 +P PTEN PTEN PTEN->PIP3 -P VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN pAkt p-Akt Akt->pAkt Downstream Downstream Signaling (Cell Survival, Growth) pAkt->Downstream

Caption: PTEN/Akt signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the cellular effects of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with This compound (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay western_blot_prep Cell Lysis and Protein Quantification treatment->western_blot_prep data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot Western Blot for p-Akt and Total Akt western_blot_prep->western_blot western_blot->data_analysis end End data_analysis->end

References

VO-Ohpic trihydrate as a selective PTEN inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt signaling pathway.[1][2] Its lipid phosphatase activity dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the activity of phosphoinositide 3-kinase (PI3K) and dampening downstream pro-survival and proliferative signals.[3] Given its central role in cell growth, proliferation, and survival, the pharmacological inhibition of PTEN has emerged as a promising therapeutic strategy for various conditions, including neurodegenerative diseases, tissue injury, and certain cancers where enhanced cell survival is desired.[1][2][3]

This compound has been identified as a highly potent and selective inhibitor of PTEN's lipid phosphatase activity.[1][4][5][6][7] This vanadium-based compound has been shown to effectively increase cellular levels of PIP3, leading to the activation of Akt and its downstream targets.[7][8] This guide will delve into the quantitative aspects of its inhibitory activity, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against PTEN

ParameterValueSubstrateAssay MethodReference
IC5035 nMPIP3Phosphate Release Assay[4][6][7][8]
IC5046 ± 10 nMOMFPFluorescence Assay[3][5][9]
Kic27 ± 6 nMOMFPKinetic Analysis[5][9]
Kiu45 ± 11 nMOMFPKinetic Analysis[5][9]

Table 2: Selectivity Profile of this compound

PhosphataseIC50Reference
PTEN35 nM[4]
CBPsMicromolar range[4]
SopBHigh nanomolar range[4]
MyotubularinNot significantly inhibited[4]
SAC1Not significantly inhibited[4]
PTP-βNot significantly inhibited[4]

Table 3: Cellular Activity of this compound

Cell LineEffectConcentrationReference
NIH 3T3Increased Akt phosphorylation (Ser473 & Thr308)Saturation at 75 nM[4]
L1 fibroblastsIncreased Akt phosphorylation (Ser473 & Thr308)Saturation at 75 nM[4]
Hep3B (low PTEN)Inhibited cell viability, proliferation, and colony formation; Induced senescence0-5 μM[7][10]
PLC/PRF/5 (high PTEN)Inhibited cell viability, proliferation, and colony formation (to a lesser extent)0-5 μM[7][10]
SNU475 (PTEN-negative)No effect on cell viability, proliferation, or colony formation0-5 μM[7][10]
MDA PCa-2bSuppressed tumor growth in xenograftsNot specified[4]

Signaling Pathway

This compound exerts its effects by directly inhibiting PTEN, which leads to the activation of the PI3K/Akt signaling pathway. The following diagram illustrates this mechanism.

PTEN_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Activation VO_Ohpic VO-Ohpic trihydrate PTEN PTEN VO_Ohpic->PTEN Inhibition PTEN->PIP3 Dephosphorylation Akt Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) p_Akt->Downstream Activation

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PTEN Inhibition Assay (Phosphate Release)

This assay measures the phosphatase activity of PTEN by quantifying the release of inorganic phosphate from a substrate.

PTEN_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Reagents Prepare Reagents: - PTEN Enzyme - VO-Ohpic (various conc.) - PIP3 Substrate - Assay Buffer - Malachite Green Reagent Preincubation Pre-incubate PTEN with VO-Ohpic (10 min, RT) Reagents->Preincubation Reaction Add PIP3 substrate and incubate (20 min, 30°C) Preincubation->Reaction Stop Stop reaction with Malachite Green Reagent Reaction->Stop Develop Color development (10 min, RT) Stop->Develop Read Read absorbance at 650 nm Develop->Read Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., NIH 3T3, Hep3B) Treatment 2. Treat with VO-Ohpic (various concentrations and times) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer) Treatment->Lysis Quantification 4. Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA or milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-Akt, anti-Akt) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL reagent and imaging) Secondary_Ab->Detection BrdU_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Treatment 2. Treat with VO-Ohpic (72 hours) Cell_Seeding->Treatment BrdU_Labeling 3. Add BrdU labeling solution (24 hours before end of treatment) Treatment->BrdU_Labeling Fixation 4. Fixation and DNA Denaturation (Formaldehyde and HCl) BrdU_Labeling->Fixation Antibody_Incubation 5. Incubate with anti-BrdU antibody Fixation->Antibody_Incubation Detection 6. Add substrate and measure colorimetric signal Antibody_Incubation->Detection Xenograft_Workflow cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Injection Inject tumor cells (e.g., MDA PCa-2b or Hep3B) subcutaneously into nude mice Tumor_Growth Allow tumors to reach a palpable size Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Dosing Administer VO-Ohpic (e.g., 10 mg/kg, i.p.) and vehicle control Randomization->Dosing Tumor_Measurement Measure tumor volume periodically Dosing->Tumor_Measurement Endpoint Sacrifice mice at endpoint Tumor_Measurement->Endpoint Analysis Analyze tumors (e.g., Western blot, IHC) Endpoint->Analysis

References

The Core Cellular Pathways Modulated by VO-Ohpic Trihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Its inhibitory action on PTEN's lipid phosphatase activity triggers a cascade of downstream signaling events, primarily activating the PI3K/Akt/mTOR pathway. This pathway is central to regulating cell growth, proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades and workflows.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that counteracts the effects of phosphoinositide 3-kinase (PI3K). By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN acts as a crucial negative regulator of the PI3K/Akt signaling pathway.[1][2] Dysregulation of PTEN function is implicated in a variety of human diseases, including cancer and diabetes.[2][3]

This compound has emerged as a valuable research tool for studying the physiological and pathological roles of PTEN. It is a vanadium-based compound that specifically and potently inhibits PTEN's enzymatic activity, thereby leading to the activation of downstream signaling pathways.[4][5] This guide will delve into the core cellular pathways modulated by this inhibitor, providing researchers with the necessary information to design and interpret experiments effectively.

Primary Cellular Target: PTEN

The primary molecular target of this compound is the PTEN protein. It acts as a potent inhibitor of PTEN's lipid phosphatase activity.[4][6]

Mechanism of Inhibition

This compound is a reversible and non-competitive inhibitor of PTEN.[1][3] This means that it binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.[1][5]

Quantitative Inhibition Data

The inhibitory potency of this compound against PTEN has been determined through various in vitro assays.

ParameterValueAssay ConditionReference
IC50 35 nMPIP3-based assay[4][6]
IC50 46 ± 10 nMIn vitro phosphatase assay[3][6]
Kic (competitive inhibition constant) 27 ± 6 nMEnzyme kinetics study[1][6]
Kiu (uncompetitive inhibition constant) 45 ± 11 nMEnzyme kinetics study[1][6]

Core Affected Signaling Pathway: PI3K/Akt/mTOR

The most well-documented consequence of PTEN inhibition by this compound is the hyperactivation of the PI3K/Akt/mTOR signaling pathway.[4][6][7]

Pathway Overview

Inhibition of PTEN leads to an accumulation of PIP3 at the plasma membrane. This recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn regulates protein synthesis, cell growth, and proliferation.[8][9]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PTEN PTEN PDK1 PDK1 PIP3->PDK1 activates PI3K PI3K PI3K->PIP3 phosphorylates PTEN->PIP2 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits Akt Akt PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream activates Cell_Effects Cell Growth, Proliferation, Survival Downstream->Cell_Effects leads to

Caption: The PI3K/Akt/mTOR signaling pathway activated by this compound.

Quantitative Effects on Pathway Components

Treatment of cells with this compound leads to increased phosphorylation of key downstream effectors.

Cell LineTreatmentEffectFold ChangeReference
Hep3BVO-Ohpic (dose-dependent)Increased p-AktDose-dependent increase[7]
Hep3BVO-Ohpic (dose-dependent)Increased p-mTORDose-dependent increase[7]
NIH 3T3VO-Ohpic (75 nM)Increased p-Akt (Ser473)Saturation at 75 nM[10]
L1 fibroblastsVO-Ohpic (75 nM)Increased p-Akt (Thr308)Saturation at 75 nM[10]

Other Affected Cellular Pathways

Beyond the central PI3K/Akt/mTOR axis, this compound has been shown to influence other signaling pathways.

ERK1/2 Pathway

Some studies suggest that PTEN can negatively regulate the extracellular signal-regulated kinase (ERK)1/2 pathway.[7] Inhibition of PTEN by this compound has been observed to increase the phosphorylation of ERK1/2 in certain cell types.[7]

ERK_Pathway cluster_cytosol Cytosol PTEN PTEN Raf Raf PTEN->Raf negatively regulates (indirect) VO_Ohpic This compound VO_Ohpic->PTEN inhibits MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression regulates

Caption: The ERK1/2 signaling pathway influenced by this compound.

Nrf-2 Signaling Pathway

In the context of intervertebral disc degeneration, this compound has been shown to protect endplate chondrocytes against apoptosis and calcification by activating the Nrf-2 signaling pathway.[11] This suggests a role for PTEN inhibition in modulating cellular responses to oxidative stress.

Experimental Protocols

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This assay measures the release of free phosphate from a PTEN substrate, such as PIP3.

  • Reagent Preparation :

    • Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT.

    • Substrate: PIP3, diC16 sodium salt, dissolved in distilled water to a final concentration of 1 mM.

    • Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl.

    • This compound: Dissolved in DMSO to a stock concentration of 100 µM and further diluted in assay buffer.[1][12]

  • Assay Procedure :

    • Pre-incubate recombinant PTEN enzyme with varying concentrations of this compound in assay buffer for 10 minutes at room temperature.[1]

    • Initiate the reaction by adding the PIP3 substrate.

    • Incubate at 30°C for 20 minutes.[1]

    • Stop the reaction by adding 2.25 volumes of the color reagent.[1]

    • Allow the color to develop for 10 minutes.

    • Read the absorbance at 650 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of PTEN inhibition for each concentration of this compound relative to the vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density of 3 x 10^3 cells per well.[4]

    • Allow cells to adhere overnight.

  • Treatment :

    • Treat cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[4]

  • Assay :

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

  • Data Analysis :

    • Express results as a percentage of the vehicle-treated control.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.

  • Cell Lysis :

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification :

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer :

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-mTOR, p-ERK1/2) and total proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection :

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis :

    • Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Analysis detection->analysis

Caption: A generalized workflow for Western blotting analysis.

In Vivo Tumor Xenograft Studies

These studies are used to evaluate the anti-tumor efficacy of this compound in an animal model.

  • Animal Model :

    • Use male nude athymic mice.[4]

  • Tumor Cell Implantation :

    • Subcutaneously inject a suspension of tumor cells (e.g., Hep3B) into the flank of each mouse.

  • Treatment :

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[4]

    • Administer a vehicle control (e.g., saline) to the control group.

  • Tumor Growth Monitoring :

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint :

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a powerful pharmacological tool for investigating the cellular functions of PTEN. Its primary effect is the potent and specific inhibition of PTEN, leading to the robust activation of the PI3K/Akt/mTOR signaling pathway. Evidence also points to its influence on other pathways, such as the ERK1/2 and Nrf-2 signaling cascades. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of PTEN in health and disease using this valuable inhibitor.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Potency and IC50 of VO-Ohpic Trihydrate

This technical guide provides a comprehensive overview of the in vitro potency, IC50, and mechanism of action of this compound, a potent inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This document details the quantitative metrics of its inhibitory action, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Data Presentation: In Vitro Potency and Inhibitory Constants

This compound is a well-characterized, potent, and selective inhibitor of PTEN.[1][2][3] Its inhibitory activity has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) consistently reported in the low nanomolar range.

ParameterValueAssay Type / SubstrateSource
IC50 35 ± 2 nMPIP3-based assay[4][5]
IC50 35 nMCell-free assay[1][3][6][7]
IC50 46 ± 10 nMOMFP-based assay[4][5][8]
Kic (competitive inhibition constant) 27 ± 6 nM-[4][5][8]
Kiu (uncompetitive inhibition constant) 45 ± 11 nM-[4][5][8]

Note: The inhibition by VO-Ohpic has been characterized as noncompetitive, affecting both Km and Vmax.[8] One study reported a significantly weaker IC50 for PTEN (6.74 µM) and noted potent inhibition of SHP1 (IC50 of 975 nM), suggesting context-dependent selectivity.[9]

Mechanism of Action

This compound functions as a reversible and noncompetitive inhibitor of PTEN's lipid phosphatase activity.[2][8] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway.[10] It exerts its tumor-suppressive role by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[8]

By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[8] This elevation in PIP3 levels subsequently activates downstream signaling cascades, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[6][7][8] The activation of Akt triggers a cascade of phosphorylation events, influencing key cellular processes including cell growth, proliferation, survival, and metabolism.[6][11][12][13] In some contexts, such as in hepatocellular carcinoma cells with low endogenous PTEN expression, prolonged activation of the Akt and ERK pathways by VO-Ohpic can paradoxically lead to growth inhibition and cellular senescence.[6][12][13]

Signaling Pathway Modulated by this compound

PTEN_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pten PTEN pip3->pten Dephosphorylates akt Akt pip3->akt Activates pip3->akt pten->pip2 vo_ohpic VO-Ohpic trihydrate vo_ohpic->pten Inhibits downstream Downstream Targets (mTOR, FoxO3a, etc.) akt->downstream Activates response Cellular Responses (Growth, Proliferation, Survival) downstream->response

Caption: PTEN inhibition by this compound enhances the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of in vitro potency. Below are representative protocols derived from published studies.

Recombinant PTEN Inhibition Assay (Phosphate Release)

This cell-free assay directly measures the effect of this compound on the enzymatic activity of purified PTEN.

Materials:

  • Recombinant human PTEN enzyme

  • This compound stock solution (e.g., 100 µM in DMSO)[7][8]

  • Assay Buffer (specific composition may vary)

  • Substrate: 3-O-methylfluorescein phosphate (OMFP) or PIP3[8]

  • Detection Reagent (e.g., Malachite Green for phosphate detection)

  • 96-well microplate

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer containing a small, consistent percentage of DMSO (e.g., 1%).[8]

  • Enzyme Incubation: In a 96-well plate, add the recombinant PTEN enzyme to each well.

  • Inhibitor Addition: Add the various concentrations of diluted this compound to the wells. Include a "no inhibitor" control (DMSO vehicle only).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at room temperature for 10 minutes.[7][8]

  • Reaction Initiation: Start the phosphatase reaction by adding the substrate (e.g., 200 µM OMFP) to each well.[8]

  • Reaction & Detection: Allow the reaction to proceed for a defined period at a controlled temperature. Stop the reaction and measure the product formation. For OMFP, this involves measuring fluorescence. For PIP3, this often involves quantifying the release of inorganic phosphate using a colorimetric method like a Malachite Green assay.

  • Data Analysis: Correct for background absorbance/fluorescence from the inhibitor itself.[7][8] Plot the percentage of PTEN activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Cell-Based Proliferation/Viability Assay (MTT/BrdU)

This assay determines the effect of this compound on the proliferation and viability of whole cells, providing insight into its cellular activity.

Materials:

  • Adherent cell line of interest (e.g., Hep3B hepatocellular carcinoma cells)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS) or BrdU labeling reagent[6][14]

  • DMSO[14]

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the concentration to 5-10×10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0-5 µM) in complete culture medium.[6] Remove the old medium from the cells and replace it with 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[6][15]

  • Viability Measurement (MTT Method):

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[14]

    • Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50.

Experimental Workflow for IC50 Determination

IC50_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Allow attachment) A->B D 4. Treat Cells (Add diluted compound) B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate (e.g., 24-72 hours) D->E F 6. Add Viability Reagent (e.g., MTT, BrdU) E->F G 7. Incubate (~4 hours) F->G H 8. Solubilize & Read (Add DMSO, measure absorbance) G->H I 9. Data Analysis (Calculate % viability vs. [Inhibitor]) H->I J 10. IC50 Calculation (Non-linear regression) I->J

Caption: A typical experimental workflow for determining the IC50 value in a cell-based assay.

References

Unveiling the Pharmacological Profile of VO-Ohpic Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3][4] PTEN plays a critical role in cellular signaling by antagonizing the phosphoinositide 3-kinase (PI3K)/Akt pathway, a key regulator of cell growth, proliferation, and survival.[2][5] By inhibiting PTEN's lipid phosphatase activity, this compound effectively upregulates this pathway, making it a valuable tool for studying PTEN function and a potential therapeutic agent for conditions where enhanced Akt signaling is desirable, such as in certain cancers and ischemic injuries.[2][6] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of PTEN.[2] This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. Elevated PIP3 levels subsequently activate the serine/threonine kinase Akt (also known as protein kinase B) and its downstream effector, the Forkhead box protein O3a (FoxO3a).[2] The activation of the Akt signaling pathway is a central event in mediating the diverse cellular effects of this compound.

This compound Signaling Pathway This compound This compound PTEN PTEN This compound->PTEN inhibits PIP3 PIP3 PTEN->PIP3 dephosphorylates Akt Akt PIP3->Akt activates FoxO3a FoxO3a Akt->FoxO3a phosphorylates/inhibits Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival Akt->Cell Growth, Proliferation, Survival promotes

Figure 1: Simplified signaling pathway of this compound.

Quantitative Pharmacological Data

The in vitro potency and selectivity of this compound have been characterized in various enzymatic assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against PTEN

ParameterValue (nM)Assay SubstrateReference
IC5035PIP3[2]
IC5046 ± 10OMFP[3][5]
Kic (competitive inhibition constant)27 ± 6OMFP[3][5]
Kiu (uncompetitive inhibition constant)45 ± 11OMFP[3][5]

Table 2: Selectivity Profile of this compound

PhosphataseInhibitionReference
PTP-βHigh nanomolar to micromolar range[4]
SopBHigh nanomolar range[4]
MyotubularinNo significant inhibition[4]
SAC1No significant inhibition[4]
CBPsMicromolar range[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

In Vitro PTEN Inhibition Assay

This protocol describes the determination of the IC50 value of this compound against PTEN using a malachite green-based phosphate detection assay with PIP3 as the substrate.

In Vitro PTEN Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Assay Buffer Prepare Assay Buffer Prepare PTEN Enzyme Solution Prepare PTEN Enzyme Solution Prepare Assay Buffer->Prepare PTEN Enzyme Solution Incubate PTEN with VO-Ohpic Incubate PTEN with VO-Ohpic Prepare PTEN Enzyme Solution->Incubate PTEN with VO-Ohpic Prepare VO-Ohpic Solutions Prepare VO-Ohpic Solutions Prepare VO-Ohpic Solutions->Incubate PTEN with VO-Ohpic Prepare PIP3 Substrate Prepare PIP3 Substrate Initiate Reaction with PIP3 Initiate Reaction with PIP3 Prepare PIP3 Substrate->Initiate Reaction with PIP3 Incubate PTEN with VO-Ohpic->Initiate Reaction with PIP3 Stop Reaction Stop Reaction Initiate Reaction with PIP3->Stop Reaction Add Malachite Green Reagent Add Malachite Green Reagent Stop Reaction->Add Malachite Green Reagent Measure Absorbance at 620 nm Measure Absorbance at 620 nm Add Malachite Green Reagent->Measure Absorbance at 620 nm Calculate Phosphate Release Calculate Phosphate Release Measure Absorbance at 620 nm->Calculate Phosphate Release Determine IC50 Value Determine IC50 Value Calculate Phosphate Release->Determine IC50 Value

Figure 2: Workflow for the in vitro PTEN inhibition assay.

Materials:

  • Recombinant human PTEN enzyme

  • This compound

  • Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT)

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound solutions.

  • Add the recombinant PTEN enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the PIP3 substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the malachite green reagent, which detects the released free phosphate.

  • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Calculate the percentage of PTEN inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Hepatocellular Carcinoma Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using the Hep3B human hepatocellular carcinoma cell line.[2][6][7]

Materials:

  • Hep3B human hepatocellular carcinoma cells

  • Athymic nude mice (e.g., BALB/c nude)

  • This compound

  • Vehicle control (e.g., saline, DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Culture Hep3B cells to ~80% confluency.

  • Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel, to a final concentration of approximately 1 x 10^7 cells/mL.[8]

  • Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) into the flank of each athymic nude mouse.[8]

  • Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]

  • Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via intraperitoneal (i.p.) injection on a predetermined schedule (e.g., daily or every other day).[2]

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[9]

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or Western blotting).

In Vivo Myocardial Ischemia-Reperfusion Model

This protocol describes the evaluation of the cardioprotective effects of this compound in a mouse model of KCl-induced cardiac arrest and resuscitation.[2][3]

Materials:

  • C57BL/6 mice

  • This compound

  • Potassium chloride (KCl) solution

  • Epinephrine

  • Anesthetic (e.g., isoflurane)

  • Ventilator

  • ECG monitoring equipment

  • Triphenyltetrazolium chloride (TTC) for infarct size measurement

Procedure:

  • Anesthetize the mouse and intubate it for mechanical ventilation.[10]

  • Establish venous access (e.g., via the jugular vein) for drug and KCl administration.[1][11]

  • Administer this compound (e.g., 10 µg/kg) or vehicle control intravenously 30 minutes prior to inducing cardiac arrest.[3]

  • Induce asystolic cardiac arrest by rapid intravenous injection of KCl. Confirm cardiac arrest by ECG.[1][10][11]

  • After a defined period of asystole (e.g., 8 minutes), initiate cardiopulmonary resuscitation (CPR) with chest compressions and administration of epinephrine.[1][11]

  • After successful resuscitation, monitor the animal for a reperfusion period (e.g., 2 hours).

  • At the end of the experiment, euthanize the mouse and excise the heart.

  • To assess myocardial infarct size, slice the heart and stain with TTC. The viable myocardium will stain red, while the infarcted tissue will remain pale.[3]

  • Quantify the infarct size as a percentage of the total ventricular area.

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound is not extensively published. However, studies on other vanadium-containing compounds can provide some general insights. Vanadium compounds, when administered intravenously, tend to have a multi-phasic elimination profile with a long terminal half-life, suggesting tissue accumulation.[12][13] Oral bioavailability of vanadium compounds is generally low.[12] Following intraperitoneal administration in mice, vanadium has been shown to accumulate in the kidney and liver before being excreted.[7] The circulating half-life of vanadium-derived compounds has been reported to be between 2 to 12 days.[14] Further studies are required to determine the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This compound is a valuable research tool for investigating the PTEN/Akt signaling pathway. Its potency and selectivity make it a promising candidate for further investigation in therapeutic areas where upregulation of Akt signaling is beneficial. The experimental protocols provided in this guide offer a framework for researchers to further explore the pharmacological properties of this compound. As with any experimental work, it is crucial to carefully consider the specific research question and optimize the protocols accordingly.

References

A Technical Guide to the Effects of VO-Ohpic Trihydrate on Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VO-Ohpic trihydrate, a potent small-molecule inhibitor of the phosphatase and tensin homolog (PTEN) enzyme. Its primary mechanism of action involves the inhibition of PTEN, which leads to the subsequent activation and phosphorylation of Akt (also known as Protein Kinase B), a critical node in cellular signaling. This document outlines the compound's mechanism, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: Indirect Akt Activation via PTEN Inhibition

This compound functions as a potent, reversible, and noncompetitive inhibitor of PTEN.[1] PTEN is a crucial tumor suppressor and a dual-specificity phosphatase that primarily acts on lipid substrates.[1] Its main role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action directly opposes the function of phosphoinositide 3-kinases (PI3K).[1]

By inhibiting PTEN, this compound causes an intracellular accumulation of PIP3.[1] This lipid second messenger recruits Akt to the plasma membrane, where it is subsequently phosphorylated and activated by upstream kinases like PDK1 (at threonine 308) and mTORC2 (at serine 473).[2][3] Therefore, the primary effect of this compound on Akt is an indirect activation that results in increased phosphorylation.[4] This activation triggers a cascade of downstream signaling events crucial for cell growth, proliferation, survival, and metabolism.[5][6]

cluster_membrane Cell Membrane PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Signaling (e.g., mTOR) pAkt->Downstream

Caption: Signaling pathway of this compound action.

Quantitative Data Presentation

The efficacy of this compound has been quantified in several studies, primarily focusing on its direct inhibition of PTEN and the resulting cellular effects.

Table 1: In Vitro PTEN Inhibition by this compound

Parameter Value Substrate Used Source
IC₅₀ 35 ± 2 nM PIP₃ [7]
IC₅₀ 46 ± 10 nM OMFP* [1][7]
Kᵢc (competitive) 27 ± 6 nM OMFP* [1]
Kᵢu (uncompetitive) 45 ± 11 nM OMFP* [1]

*OMFP: 3-O-methylfluorescein phosphate

Table 2: Cellular Effects of this compound on Akt Phosphorylation

Cell Line PTEN Status Treatment Effect on p-Akt (Ser473) Source
Hep3B Low Expression Dose-dependent Significant, dose-dependent increase [8][9]
PLC/PRF/5 High Expression Dose-dependent No detectable increase [8][9]

| SNU475 | Negative | Dose-dependent | No effect |[4][8] |

These data highlight that the effect of this compound on Akt phosphorylation is critically dependent on the cellular expression level of its direct target, PTEN.

Experimental Protocols

To assist researchers in studying the effects of this compound, this section details the methodologies for in vitro PTEN inhibition assays and Western blot analysis of Akt phosphorylation.

This protocol is adapted from studies characterizing the inhibitory kinetics of this compound.[1] It is designed to measure the direct effect of the compound on recombinant PTEN activity.

  • Reagent Preparation :

    • Assay Buffer : 100 mM Tris (pH 7.4) containing 2 mM DTT.

    • PTEN Enzyme : Purified, recombinant PTEN protein. Confirm integrity via Western blot.[1]

    • Substrate : Prepare a 20 mM stock of 3-O-methylfluorescein phosphate (OMFP) in DMSO.

    • Inhibitor : Prepare a 100 µM stock solution of this compound in DMSO and create serial dilutions in 1% DMSO.[1]

  • Assay Procedure :

    • Pre-incubate recombinant PTEN with varying concentrations of this compound in assay buffer for 10 minutes at room temperature.[1]

    • Initiate the enzymatic reaction by adding the OMFP substrate to the PTEN-inhibitor mixture.

    • Monitor the change in fluorescence over time using a suitable plate reader.

    • Determine background fluorescence from wells containing VO-Ohpic in assay buffer without the enzyme and subtract this from the experimental data.[1]

    • Calculate IC₅₀ values by plotting the percentage of PTEN activity against the logarithm of the inhibitor concentration.

This protocol outlines the steps to assess the level of Akt phosphorylation at Ser473 in cells treated with this compound.[8][9]

  • Cell Culture and Treatment :

    • Culture human hepatocellular carcinoma cells (e.g., Hep3B) in appropriate media.

    • Seed 3x10³ cells per well in 96-well plates or scale up for larger plates as needed.[4]

    • Treat cells with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 24-72 hours).[4]

  • Lysate Preparation :

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[3]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a Bradford or BCA assay.[10]

  • SDS-PAGE and Electrotransfer :

    • Prepare samples by adding 4X SDS sample buffer to 30-50 µg of total protein and heat at 95-100°C for 5 minutes.[10]

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). BSA is preferred for phospho-antibodies.[10]

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C with gentle agitation. Use a starting dilution of 1:1000.[10]

    • Wash the membrane three times for 10 minutes each with TBST.[10]

    • Incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again three times for 10 minutes each with TBST.

    • To normalize the data, strip the membrane and re-probe with an antibody for total Akt or use a separate gel for a loading control like β-actin.[8]

  • Detection :

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a digital imager or X-ray film.

    • Quantify band intensity using densitometry software.

A Cell Culture & Treatment with VO-Ohpic B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation (Anti-pAkt / Anti-Akt) E->F G Secondary Antibody Incubation F->G H Detection (ECL) & Imaging G->H I Data Analysis (Densitometry) H->I VO_Ohpic Increased VO-Ohpic Concentration PTEN_Activity Decreased PTEN Activity VO_Ohpic->PTEN_Activity PIP3_Levels Increased PIP3 Levels PTEN_Activity->PIP3_Levels pAkt_Levels Increased Akt Phosphorylation PIP3_Levels->pAkt_Levels

References

A Deep Dive into the Vanadium Complex VO-Ohpic Trihydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the vanadium complex, VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PTEN inhibition and the specific characteristics of this vanadium complex.

Core Concepts: Unveiling the Vanadium Complex

This compound, with the chemical formula C₁₂H₁₆N₂O₁₁V, is a coordination complex centered around a vanadium (IV) ion. It is recognized for its high potency and selectivity in inhibiting the lipid phosphatase activity of PTEN. This inhibition leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, subsequently activating downstream signaling pathways crucial for cell growth, proliferation, and survival.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental design and formulation.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₁₁V[1]
Molecular Weight 415.20 g/mol [1]
CAS Number 476310-60-8[1]
Appearance Crystalline solid[2]
Solubility Insoluble in water; Soluble in DMSO (≥50 mg/mL) and Ethanol (with sonication)[2][3]
Storage Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months[3]

Mechanism of Action: The PTEN Inhibition Pathway

This compound exerts its biological effects primarily through the inhibition of PTEN. PTEN is a critical negative regulator of the PI3K/Akt signaling pathway. By dephosphorylating PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively dampens the signaling cascade.

The inhibition of PTEN by this compound disrupts this regulation, leading to an increase in phosphorylated Akt (p-Akt). This activation of Akt promotes cell survival, growth, and proliferation. The signaling cascade is visualized in the diagram below.

PTEN_Inhibition_Pathway cluster_membrane Cell Membrane PIP2 PIP2 PIP3 PIP3 PI3K PI3K PI3K->PIP3 Phosphorylates pAkt p-Akt (Active) PIP3->pAkt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibits Akt Akt Downstream Downstream Cellular Effects (Growth, Survival) pAkt->Downstream

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PTEN.

Quantitative Data: In Vitro and In Vivo Efficacy

This compound has demonstrated significant potency in both cellular and animal models. The following tables summarize key quantitative data from published studies.

In Vitro Activity
ParameterValueCell Line/SystemReference
PTEN IC₅₀ 35 nMRecombinant PTEN[2]
PTEN IC₅₀ 46 ± 10 nMRecombinant PTEN[3]
Akt Phosphorylation Saturation 75 nMNIH 3T3 and L1 fibroblasts[2]
In Vivo Activity
Animal ModelDosageEffectReference
In-vivo ischemia and reperfusion mouse model10 µg/kg (i.p.)Decreased myocardial infarct size[3]
Mice with MDA PCa-2b cell xenograftsNot specifiedSignificant tumor growth suppression[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key experiments involving this compound, compiled from the scientific literature.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in the reviewed literature, it is consistently referenced as being prepared according to a previously reported procedure. The general approach for the synthesis of similar vanadyl complexes with picolinic acid derivatives involves the reaction of a vanadium salt (e.g., VOSO₄) with the corresponding picolinic acid ligand in an appropriate solvent system, followed by purification. Researchers are advised to consult the primary literature, such as Rosivatz et al., 2006, for more specific details.

PTEN Inhibition Assay (Malachite Green-based)

This protocol is adapted from methodologies used to assess the inhibitory effect of this compound on PTEN's lipid phosphatase activity.

PTEN_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Reagents Prepare Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT Preincubation Pre-incubate PTEN with This compound (or DMSO control) for 10 min at room temperature Reagents->Preincubation Substrate Prepare Substrate: PIP3 in distilled water Reaction Initiate reaction by adding PIP3 substrate. Incubate for 20 min at 30°C Substrate->Reaction Inhibitor Prepare Inhibitor: This compound in DMSO Inhibitor->Preincubation Enzyme Prepare Enzyme: Recombinant PTEN Enzyme->Preincubation Preincubation->Reaction Stop Stop reaction by adding Malachite Green color reagent Reaction->Stop Develop Allow color to develop for 10 min Stop->Develop Read Read absorbance at 650 nm Develop->Read

Caption: Workflow for the PTEN inhibition assay using the malachite green method.

Protocol Details:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 2 mM DTT.

    • Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP₃) dissolved in distilled water.

    • Inhibitor: this compound stock solution prepared in DMSO.

    • Enzyme: Recombinant PTEN protein.

  • Assay Procedure:

    • In a suitable reaction vessel, pre-incubate recombinant PTEN with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for 10 minutes at room temperature.

    • Initiate the phosphatase reaction by adding the PIP₃ substrate.

    • Incubate the reaction mixture for 20 minutes at 30°C.

    • Stop the reaction by adding a malachite green-based colorimetric reagent.

    • Allow the color to develop for 10 minutes at room temperature.

    • Measure the absorbance at 650 nm using a spectrophotometer. The amount of phosphate released is proportional to the absorbance.

  • Data Analysis:

    • Calculate the percentage of PTEN inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for Akt Phosphorylation

This protocol outlines the general steps to assess the in-cell activity of this compound by measuring the phosphorylation of Akt.

  • Cell Culture and Treatment:

    • Culture cells (e.g., NIH 3T3 or L1 fibroblasts) in appropriate growth medium to the desired confluency.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473 or Thr308) and total Akt.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-Akt and total Akt.

    • Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the PTEN/PI3K/Akt signaling pathway. Its high potency and selectivity make it a lead compound for the development of therapeutics targeting diseases associated with PTEN dysfunction, such as cancer and diabetes. This technical guide provides a foundational understanding of its properties and methodologies for its investigation, empowering researchers to further explore its potential.

References

Methodological & Application

VO-Ohpic Trihydrate: Solubility, Application Notes, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). Additionally, it includes comprehensive application notes and experimental protocols to guide researchers in its effective use for in vitro and in vivo studies.

Solubility Data

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water. For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the compound's solubility[1][2].

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO ≥ 83 mg/mL199.9 mMUse of fresh, anhydrous DMSO is recommended as moisture can reduce solubility[1][2][3][4]. Some sources report solubility at 72 mg/mL (173.41 mM)[1], ≥ 50 mg/mL (120.42 mM)[2][5], and 25 mM. Sonication may be used to aid dissolution[6].
Water < 0.1 mg/mLInsolubleThis compound is considered insoluble in water[1][2][3][4][5].
Ethanol InsolubleInsoluble
PBS (pH 7.2) 1 mg/ml[7]

Mechanism of Action: PTEN Inhibition

This compound is a potent, selective, and reversible inhibitor of PTEN, with an IC50 value in the nanomolar range (35-46 nM)[1][2][5][8]. PTEN is a dual-specificity phosphatase that acts as a critical negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN's lipid phosphatase activity, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, promotes the phosphorylation and activation of downstream effectors, most notably Akt. The activation of Akt influences a multitude of cellular processes, including cell growth, proliferation, survival, and glucose metabolism[1][7][8].

PTEN_Pathway cluster_membrane Cell Membrane PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt Activation PI3K PI3K PI3K->PIP2 PTEN->PIP2 Dephosphorylation VO_Ohpic This compound VO_Ohpic->PTEN Inhibition Downstream Downstream Cellular Processes (Growth, Proliferation, Survival) Akt->Downstream

Figure 1: Simplified signaling pathway of PTEN inhibition by this compound.

Experimental Protocols

Preparation of Stock Solutions (In Vitro)

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO for use in cell culture and other in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder and transfer it to a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 25 mM, or higher, not exceeding 83 mg/mL).

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution[6]. The solution should be clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months[2][5].

Preparation of Working Solutions for In Vivo Administration

Due to its poor aqueous solubility, this compound requires a co-solvent system for in vivo administration. The following protocol provides a common formulation for intraperitoneal (i.p.) injection.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2][5][9].

  • To prepare 1 mL of the final working solution, start by adding 400 µL of PEG300 to a sterile tube.

  • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well.

  • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution[2].

  • It is recommended to prepare this working solution fresh on the day of use[2].

InVivo_Prep Start Start DMSO_Stock VO-Ohpic in 100% DMSO Start->DMSO_Stock Prepare Stock PEG300 40% PEG300 DMSO_Stock->PEG300 Add to Tween80 5% Tween-80 PEG300->Tween80 Add and Mix Saline 45% Saline Tween80->Saline Add and Mix Final Final Working Solution (≥ 2.5 mg/mL) Saline->Final Final Volume

Figure 2: Workflow for preparing this compound for in vivo use.

Applications in Research

This compound is a valuable tool for investigating the roles of the PTEN/Akt signaling pathway in various biological and pathological processes.

  • Cancer Research: Studies have shown that VO-Ohpic can inhibit cell viability and proliferation in cancer cell lines with low PTEN expression, such as hepatocellular carcinoma[1][10]. It has also been shown to inhibit tumor growth in xenograft mouse models[1][3].

  • Metabolic Studies: By activating the Akt pathway, VO-Ohpic enhances glucose uptake in adipocytes, making it a useful compound for studying insulin signaling and metabolic disorders[1][3].

  • Cardiovascular Research: VO-Ohpic has demonstrated protective effects in models of cardiac ischemia-reperfusion injury by reducing myocardial infarct size[2][11]. It has been shown to improve heart function in doxorubicin-induced cardiomyopathy[11].

  • Wound Healing: The compound has been observed to accelerate wound healing in fibroblasts[1][6].

  • Neurobiology: As the PTEN/Akt pathway is crucial for neuronal survival and plasticity, VO-Ohpic can be used to explore its role in neurological disorders.

Note: The provided protocols and application notes are intended as a guide. Researchers should optimize concentrations, incubation times, and administration routes based on their specific experimental models and objectives.

References

Application Notes and Protocols: VO-Ohpic Trihydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3] As a critical negative regulator of the PI3K/Akt signaling pathway, PTEN is a key therapeutic target in various diseases, including cancer. Inhibition of PTEN by this compound leads to the activation of downstream signaling cascades, such as Akt and FoxO3a, which are involved in cell proliferation, survival, and metabolism.[1][4] These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with relevant technical data and a diagram of the associated signaling pathway.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Weight 415.20 g/mol [1][5]
IC50 (PTEN) 35 nM - 46 nM[1][2][5][6]
Solubility (DMSO) ≥ 50 mg/mL (120.42 mM)[2][5]
Solubility (Water) Insoluble (< 0.1 mg/mL)[1][2][5]
Solubility (Ethanol) Insoluble[1]
Typical Cell Culture Concentration 0 - 5 µM[1]
Storage (Powder) -20°C for up to 3 years[2][5]
Storage (Stock Solution in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[2][5]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for dissolving this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution suitable for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

  • Sterile pipette tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This is particularly important for DMSO, as moisture absorption can reduce the solubility of the compound.[1]

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 25 mM, or 50 mg/mL). For example, to prepare a 10 mM stock solution, add 240.85 µL of DMSO per 1 mg of this compound (based on a molecular weight of 415.20 g/mol ).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Optional: Aiding Dissolution: If the compound does not fully dissolve, the following steps can be taken:

    • Warming: Gently warm the tube at 37°C for 10 minutes.[6]

    • Sonication: Place the tube in an ultrasonic bath for a short period.[6]

  • Sterilization: While not always necessary for DMSO stock solutions, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5]

Protocol for Preparing Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the final desired experimental concentration.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To ensure accurate final concentrations, it is recommended to perform a serial dilution.

    • First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of complete cell culture medium. For example, to achieve a 1000-fold dilution, add 1 µL of a 10 mM stock solution to 999 µL of medium to get a 10 µM intermediate solution.

    • Vortex or gently mix the intermediate dilution.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to the cell culture plates or flasks containing cells and medium to reach the desired final concentration. For example, to achieve a final concentration of 100 nM from a 10 µM intermediate solution, add 10 µL of the intermediate solution to every 1 mL of medium in the well.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the experimental conditions.

Visualizations

Experimental Workflow: Preparation of this compound Solution

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh VO-Ohpic Trihydrate Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Optional: Warm (37°C) or Sonicate C->D E Aliquot into Single-Use Tubes C->E If fully dissolved D->E F Store at -20°C or -80°C E->F G Thaw Stock Solution Aliquot H Prepare Intermediate Dilution in Cell Culture Medium G->H I Add to Cell Culture to Reach Final Concentration H->I G cluster_pathway PTEN/PI3K/Akt Signaling Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN PIP3 PIP3 PTEN->PIP3 dephosphorylates PIP2 PIP2 PI3K PI3K Akt Akt PIP3->Akt activates PI3K->PIP3 phosphorylates Downstream Downstream Effectors (e.g., FoxO3a, mTOR) Akt->Downstream activates Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations for the storage, handling, and use of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). Adherence to these guidelines is crucial for ensuring the compound's stability, and activity, and obtaining reliable experimental results.

Introduction

This compound is a valuable research tool for studying the PTEN/PI3K/Akt signaling pathway, which is implicated in various cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Due to its vanadium core, this organometallic compound requires specific storage and handling procedures to prevent degradation and maintain its inhibitory potency.

Recommended Storage Conditions

Proper storage is critical for the long-term stability of this compound. The following conditions are recommended based on supplier data sheets and general knowledge of oxovanadium complexes.

Solid Form

For optimal stability, the solid (powder) form of this compound should be stored under the following conditions:

ParameterRecommended ConditionStability Period
Temperature-20°C≥ 4 years[4]
AtmosphereUnder desiccating conditionsUp to 12 months[5]
LightProtected from lightGeneral best practice
Stock Solutions

Once dissolved, the stability of this compound is reduced. It is highly recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, the following guidelines should be followed. Aliquoting stock solutions to avoid repeated freeze-thaw cycles is strongly advised.[6]

SolventStorage TemperatureStability Period
DMSO-80°CUp to 1 year[6]
DMSO-20°CUp to 1 month[6][7]

Handling Procedures

This compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Hygroscopicity: The compound is a trihydrate, indicating the presence of water molecules in its crystal structure. While not explicitly stated to be hygroscopic, storing under desiccating conditions is recommended to prevent the absorption of additional moisture.[5]

  • Incompatibilities: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these may lead to degradation.[8]

Experimental Protocols

Preparation of Stock Solutions

The following protocol outlines the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (MW: 415.2 g/mol )[4]

  • Anhydrous, high-purity DMSO

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to minimize moisture condensation.

  • In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, this would be 4.152 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[9]

  • For storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

General Protocol for Assessing this compound Stability

This protocol provides a general framework for assessing the stability of this compound under various conditions.

Objective: To determine the degradation rate of this compound under specific storage conditions (e.g., temperature, light exposure, solvent).

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Storage Conditions: Aliquot the solution into multiple vials and expose them to different storage conditions (e.g., -80°C, -20°C, 4°C, room temperature, protected from light, exposed to light).

  • Time Points: At designated time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Analysis: Analyze the concentration and purity of this compound in each sample using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a typical starting point for reverse-phase HPLC.

    • Stationary Phase: A C18 column is commonly used.

    • Detection: Monitor the absorbance at the λmax of this compound, which is approximately 303 nm.[4]

  • Data Analysis: Quantify the amount of intact this compound at each time point by measuring the peak area from the HPLC chromatogram. Calculate the percentage of degradation over time for each storage condition.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of PTEN, a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt (also known as Protein Kinase B), a key downstream effector in this pathway.[7][9] Activated Akt then phosphorylates a variety of substrates, leading to downstream effects on cell growth, proliferation, and survival.

PTEN_Inhibition_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN PIP3 PIP3 PTEN->PIP3 dephosphorylates Akt Akt PIP3->Akt PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Cellular Effects (e.g., Cell Growth, Survival) pAkt->Downstream promotes

Caption: PTEN Inhibition Pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro experiment using this compound to study its effects on a specific cell line.

Experimental_Workflow Start Start Prepare_Stock Prepare VO-Ohpic Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Cell_Culture Culture Cells of Interest Start->Cell_Culture Treatment Treat Cells with This compound (and controls) Prepare_Stock->Treatment Seed_Cells Seed Cells in Multi-well Plates Cell_Culture->Seed_Cells Seed_Cells->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Downstream Assay (e.g., Western Blot for p-Akt, Cell Viability Assay) Incubation->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis End End Data_Analysis->End

Caption: General In Vitro Experimental Workflow.

References

Application Notes and Protocols for In Vivo Administration of VO-Ohpic Trihydrate in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog).[1][2][3] PTEN functions as a lipid phosphatase, and its inhibition by this compound leads to the activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and Raf/MEK/ERK pathways.[4][5] This activity has significant implications for research in oncology, cardiovascular diseases, and regenerative medicine. In vivo studies in mouse models have demonstrated the therapeutic potential of this compound in various disease contexts, including cancer, myocardial ischemia, and degenerative disc disease.[4][6][7] These notes provide detailed protocols and compiled data from preclinical studies to guide researchers in the effective in vivo use of this compound.

Applications in Mouse Models

  • Oncology: Inhibition of tumor growth in hepatocellular carcinoma (HCC) xenograft models.[1][4]

  • Cardiovascular Disease: Reduction of myocardial infarct size in ischemia-reperfusion models and attenuation of doxorubicin-induced cardiomyopathy.[6][8][9]

  • Degenerative Diseases: Amelioration of intervertebral disc degeneration (IDD) and cartilage endplate calcification.[7][10][11]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies involving the administration of this compound in mouse models.

Table 1: Effects of this compound on Tumor Growth in a Hep3B Xenograft Model

ParameterControl GroupVO-Ohpic Treated GroupPercentage ChangeReference
Tumor VolumeLargerSignificantly Reduced-[4]
p-AKT Levels in Tumor TissueBaselineIncreased-[4]
p-ERK1/2 Levels in Tumor TissueBaselineIncreased-[4]
Ki-67 Expression in Tumor TissueHigherLower-[4]

Table 2: Effects of this compound on Myocardial Infarction

ParameterControl GroupVO-Ohpic Treated Group (10 µg/kg)Reference
Myocardial Infarct Size56 ± 5%25 ± 6%[6]
Area at Risk57 ± 3%46 ± 3%[6]

Table 3: Effects of this compound on Doxorubicin-Induced Cardiomyopathy

ParameterDoxorubicin-Treated GroupDoxorubicin + VO-Ohpic Treated GroupReference
Apoptotic Cardiomyocytes and VSMCsIncreasedSignificantly Reduced[8]
Cardiac FibrosisIncreasedDecreased[8]
Proinflammatory M1 MacrophagesIncreasedSignificantly Reduced[9]
Anti-inflammatory M2 Macrophages-Increased[9]
Phosphorylated PTEN-Reduced[9]
Phosphorylated AKT-Increased[9]
Left Ventricular FunctionReducedImproved[8]

Experimental Protocols

Protocol 1: Inhibition of Hepatocellular Carcinoma Xenograft Growth

Objective: To evaluate the in vivo efficacy of this compound in inhibiting the growth of hepatocellular carcinoma tumors in a mouse xenograft model.

Materials:

  • This compound

  • Hep3B human hepatocellular carcinoma cells

  • Male nude athymic mice

  • Vehicle solution (e.g., saline, or a formulation of DMSO, PEG300, Tween-80, and saline)[6][12]

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture Hep3B cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of Hep3B cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment:

    • Randomly assign mice to a control group and a treatment group.

    • Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection to the treatment group.[1]

    • Administer an equal volume of the vehicle solution to the control group.

    • Continue treatment according to a predetermined schedule (e.g., daily, every other day).

  • Tumor Monitoring: Measure tumor dimensions with calipers regularly to calculate tumor volume.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Perform Western blot analysis on tumor homogenates to assess the levels of p-AKT and p-ERK1/2.[4]

    • Conduct immunohistochemical analysis to determine the expression of the proliferation marker Ki-67.[4]

Protocol 2: Cardioprotection in a Myocardial Ischemia-Reperfusion Model

Objective: To assess the ability of this compound to protect the heart from ischemia-reperfusion injury.

Materials:

  • This compound

  • Adult male mice (e.g., C57BL/6)

  • Anesthetic agents

  • Surgical instruments for thoracotomy

  • Triphenyltetrazolium chloride (TTC) for infarct size measurement

Procedure:

  • Animal Preparation: Anesthetize the mice.

  • Drug Administration: Administer a single dose of this compound (10 µg/kg) via intraperitoneal injection 30 minutes prior to inducing ischemia.[6]

  • Ischemia Induction: Perform a thoracotomy and ligate the left anterior descending coronary artery for a specified period (e.g., 30 minutes) to induce myocardial ischemia.[6]

  • Reperfusion: Release the ligature to allow for reperfusion of the coronary artery for a set duration (e.g., 120 minutes).[6]

  • Infarct Size Measurement:

    • At the end of the reperfusion period, excise the heart.

    • Slice the ventricles and stain with TTC to differentiate between viable (red) and infarcted (pale) tissue.[6]

    • Quantify the infarct size as a percentage of the area at risk.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by this compound and a general experimental workflow for in vivo studies.

PTEN_Inhibition_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibits PIP3 PIP3 PTEN->PIP3 Dephosphorylates ERK ERK1/2 PTEN->ERK Regulates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes ERK->Cell_Growth Promotes

Caption: PTEN inhibition by this compound activates AKT and ERK signaling.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Animal_Model Select/Establish Mouse Model Randomization Randomize Animals (Control vs. Treatment) Animal_Model->Randomization Drug_Prep Prepare VO-Ohpic Trihydrate Solution Administration Administer VO-Ohpic or Vehicle Drug_Prep->Administration Randomization->Administration Monitoring Monitor Health & Disease Progression Administration->Monitoring Endpoint Endpoint Reached/ Euthanasia Monitoring->Endpoint Tissue_Collection Collect Tissues/ Tumors Endpoint->Tissue_Collection Data_Analysis Perform Molecular & Histological Analysis Tissue_Collection->Data_Analysis Nrf2_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibits Nrf2 Nrf-2 VO_Ohpic->Nrf2 Activates PTEN->Nrf2 Indirectly Regulates HO1 HO-1 Nrf2->HO1 Promotes Expression Mitophagy Mitophagy HO1->Mitophagy Promotes Ferroptosis Ferroptosis HO1->Ferroptosis Inhibits Cell_Survival Cell Survival Mitophagy->Cell_Survival Promotes Ferroptosis->Cell_Survival Inhibits

References

Application Notes: Effective Concentration of VO-Ohpic Trihydrate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby negatively regulating the PI3K/Akt signaling pathway.[5] Inhibition of PTEN by this compound leads to the accumulation of PIP3, resulting in the activation of downstream effectors such as Akt and FoxO3a.[1] This modulation of the PI3K/Akt pathway has significant implications for various cellular processes, including cell growth, proliferation, survival, and senescence. These application notes provide a summary of effective concentrations for this compound in various in vitro assays and detailed protocols to guide researchers in their experimental design.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound varies depending on the cell type and the specific biological endpoint being measured. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Inhibitory Activity

TargetAssay TypeIC50 ValueReference
PTENCell-free assay35 nM[1][4]
PTENPIP3-based assay46 ± 10 nM[2][6]

Table 2: Effective Concentrations in Cell-Based Assays

Cell LineAssay TypeEffective ConcentrationObserved EffectReference
Hep3B (low PTEN)Cell Viability (MTS)0-5 µM (dose-dependent decrease)Inhibition of cell viability[1][7][8]
Hep3B (low PTEN)Cell Proliferation (BrdU)0-5 µM (dose-dependent decrease)Inhibition of cell proliferation[1][7][8]
Hep3B (low PTEN)Colony FormationNot specifiedInhibition of colony formation[1][7][8]
Hep3B (low PTEN)Senescence-associated β-gal500 nMInduction of cellular senescence[7][8]
Hep3B (low PTEN)Cell Cycle Analysis500 nMG2/M phase arrest[7][8]
PLC/PRF/5 (high PTEN)Cell Viability (MTS)0-5 µM (less sensitive than Hep3B)Inhibition of cell viability[1][7][8]
PLC/PRF/5 (high PTEN)Cell Proliferation (BrdU)0-5 µM (less sensitive than Hep3B)Inhibition of cell proliferation[1][7][8]
SNU475 (PTEN-negative)Cell Viability, ProliferationUp to 5 µMNo significant effect[1][7][8]
NIH 3T3 & L1 FibroblastsAkt Phosphorylation (Western Blot)75 nM (saturation)Dose-dependent increase in Akt phosphorylation (Ser473 & Thr308)[4]
Endplate Chondrocytes (CEP)Cell Viability (CCK-8)1 µMRestoration of cell viability after oxidative stress[9]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PTEN, leading to the activation of the PI3K/Akt signaling pathway.

PTEN_Pathway cluster_membrane Cell Membrane PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP2 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits Downstream Downstream Effectors (e.g., FoxO3a, mTOR) Akt->Downstream activates Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes promotes

Caption: this compound inhibits PTEN, leading to Akt activation.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • Human hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from a concentrated stock. A typical concentration range is 0 to 5 µM.[1] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the cells for 120 hours.[7][8]

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control cells.

MTS_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound (0-5 µM) B->C D Incubate for 120 hours C->D E Add MTS reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G

Caption: Workflow for the MTS cell viability assay.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To measure the effect of this compound on DNA synthesis and cell proliferation.

Materials:

  • Human hepatocellular carcinoma cell lines

  • Complete growth medium

  • This compound

  • 96-well plates

  • BrdU Cell Proliferation Assay Kit

  • Plate reader

Procedure:

  • Seed 3 x 10³ cells per well in 96-well plates.[1]

  • After overnight attachment, treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[1]

  • Add BrdU to the wells 24 hours before the end of the treatment period.[1]

  • At the end of the incubation, fix the cells and detect BrdU incorporation according to the manufacturer's protocol.

  • Measure the absorbance using a microplate reader.

  • Express the results as the percentage inhibition of BrdU incorporation compared to the control.[1]

Western Blot for Akt Phosphorylation

Objective: To assess the activation of the Akt signaling pathway following treatment with this compound.

Materials:

  • Cell lines (e.g., NIH 3T3, L1 fibroblasts, Hep3B)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound at desired concentrations (e.g., 75 nM for NIH 3T3 and L1 fibroblasts) for a specified time (e.g., 30 minutes to 24 hours).[4]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow A Cell treatment with VO-Ohpic B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation (p-Akt, Total Akt) D->E F Secondary Antibody Incubation E->F G Signal Detection F->G H Data Analysis G->H

Caption: General workflow for Western blot analysis.

Senescence-Associated β-Galactosidase Staining

Objective: To detect cellular senescence induced by this compound.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Hep3B)

  • This compound (e.g., 500 nM)

  • Senescence-Associated β-Galactosidase Staining Kit

  • Microscope

Procedure:

  • Seed cells in 6-well plates or on coverslips.

  • Treat cells with this compound (e.g., 500 nM for Hep3B cells) for 72 hours.[7][8]

  • Wash the cells with PBS.

  • Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Incubate the cells with the β-galactosidase staining solution overnight at 37°C in a dry incubator (no CO₂).

  • Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

  • Quantify the percentage of blue-stained cells from multiple fields of view.

References

Application Notes and Protocols for Western Blot Analysis of p-AKT Using VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective cell-permeable inhibitor of the phosphatase and tensin homolog (PTEN). PTEN is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a key pathway involved in cell survival, proliferation, and metabolism. By inhibiting PTEN's lipid phosphatase activity, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, promotes the phosphorylation and activation of AKT at serine 473 (Ser473) and threonine 308 (Thr308). The analysis of AKT phosphorylation (p-AKT) is a crucial method for assessing the cellular response to PTEN inhibition and the efficacy of compounds like this compound. Western blotting is a widely used technique to detect and quantify changes in p-AKT levels. These application notes provide detailed protocols for the use of this compound in stimulating p-AKT expression and its subsequent analysis by Western blot.

Mechanism of Action

This compound is a vanadium-based compound that acts as a potent inhibitor of PTEN with an IC50 of approximately 35-46 nM.[1] It functions by disrupting the catalytic activity of PTEN, thereby preventing the dephosphorylation of PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2). The resulting increase in cellular PIP3 levels leads to the recruitment of AKT to the plasma membrane, where it is phosphorylated by PDK1 at Thr308 and by mTORC2 at Ser473, leading to its full activation.

Data Presentation

The following table summarizes the quantitative analysis of p-AKT (Ser473) levels in Hep3B hepatocellular carcinoma cells following treatment with varying concentrations of this compound for 72 hours. The data is derived from densitometric analysis of Western blot results, normalized to β-actin as a loading control. The vehicle-treated control is set at a baseline of 1.0.

This compound (µM)Fold Increase in p-AKT (Ser473) Levels (Normalized to β-actin)
0 (Vehicle)1.0
0.51.8
12.5
2.53.2
53.5

Data adapted from a study on the preclinical activity of a PTEN inhibitor against hepatocarcinoma cells.[2]

Signaling Pathway

The diagram below illustrates the PI3K/AKT signaling pathway and the point of intervention by this compound.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates AKT AKT PIP3->AKT Recruits & Activates PTEN->PIP2 VO_Ohpic This compound VO_Ohpic->PTEN Inhibits pAKT p-AKT (Active) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activates CellSurvival Cell Survival, Proliferation, Metabolism Downstream->CellSurvival Promotes GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/AKT signaling pathway and inhibition by this compound.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., Hep3B) in complete growth medium at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5 µM).

  • Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired time period (e.g., 72 hours).

Protein Extraction
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay or a similar method.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AKT (Ser473) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing (for Total AKT and Loading Control):

    • After detecting p-AKT, the membrane can be stripped to remove the bound antibodies.

    • Incubate the membrane in a stripping buffer (e.g., containing glycine, SDS, and Tween 20, pH 2.2) for 10-20 minutes at room temperature.

    • Wash the membrane extensively with PBS and TBST.

    • Block the membrane again as in step 4.

    • Incubate with a primary antibody for total AKT, followed by the secondary antibody and detection.

    • Repeat the stripping and re-probing process for a loading control antibody (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of p-AKT following cell treatment with this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Analysis A Seed Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking F->G H Primary Antibody (p-AKT) G->H I Secondary Antibody H->I J Signal Detection I->J K Stripping & Re-probing (Total AKT, Loading Control) J->K L Densitometry & Normalization K->L

Caption: Workflow for Western blot analysis of p-AKT.

References

Application Notes and Protocols: VO-Ohpic Trihydrate for Studying Cellular Senescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence is a fundamental biological process characterized by a stable cell cycle arrest, which plays a dual role in both tumor suppression and aging-related pathologies. The study of senescence and the development of therapeutics that can modulate this process are of significant interest in various fields, including oncology and gerontology. VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN), a crucial tumor suppressor protein.[1][2] Inhibition of PTEN by this compound leads to the activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, which can paradoxically induce cellular senescence in specific cellular contexts, particularly in cells with low PTEN expression.[3] These application notes provide a comprehensive guide for utilizing this compound as a tool to induce and study cellular senescence in vitro.

Mechanism of Action

This compound is a vanadyl-containing organic compound that acts as a noncompetitive inhibitor of PTEN with an IC50 in the nanomolar range.[1][2] PTEN is a phosphatase that counteracts the activity of phosphoinositide 3-kinase (PI3K) by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream signaling cascades, including the AKT and ERK pathways.[1] While these pathways are often associated with cell survival and proliferation, their sustained hyperactivation can trigger a cellular stress response leading to cell cycle arrest and the induction of a senescent phenotype. This process, sometimes referred to as PTEN-loss-induced cellular senescence (PICS), is particularly relevant in cancer cells that have reduced, but not completely lost, PTEN function.

Data Presentation

The following tables summarize the quantitative data associated with the use of this compound to induce cellular senescence.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line(s)Reference
IC50 (PTEN inhibition) 35 nMRecombinant PTEN[4]
IC50 (PTEN inhibition) 46 ± 10 nMRecombinant PTEN[2]
Effective Concentration for Senescence Induction 500 nMHep3B (low PTEN)
Effective Concentration for Senescence Induction 500 nMPten+/- MEFs
Incubation Time for Senescence Induction 5 daysHep3B[3]
Incubation Time for Cell Cycle Analysis 72 hoursHep3B

Table 2: Cellular Effects of this compound Treatment

Cellular EffectCell LineTreatment ConditionsObserved ChangeReference
SA-β-Gal Positive Cells Hep3B500 nM, 5 daysUp to 56% increase
Cell Cycle Arrest Hep3B500 nM, 72 hoursAccumulation in G2/M phase
p21 mRNA Expression Hep3B500 nM, 72 hoursSignificant increase
IL-8 mRNA Expression Hep3B500 nM, 72 hoursIncreased expression
MMP9 mRNA Expression Hep3B500 nM, 72 hoursIncreased expression
p-AKT Levels Pten+/- MEFs500 nMIncreased
p-ERK1/2 Levels Hep3B500 nMIncreased

Experimental Protocols

Herein are detailed protocols for key experiments to assess cellular senescence induced by this compound.

Protocol 1: Induction of Cellular Senescence with this compound

This protocol describes the general procedure for treating cultured cells with this compound to induce senescence.

Materials:

  • This compound (CAS No. 476310-60-8)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., Hep3B, PLC/PRF/5)

  • Sterile culture plates/flasks

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • Cell Seeding: Seed cells at a density that will prevent confluence during the course of the experiment.

  • Treatment: The day after seeding, replace the medium with fresh complete medium containing the desired concentration of this compound (e.g., 500 nM). A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired period. For senescence induction, a 5-day incubation is often used, with the medium and this compound being replenished every 72 hours.[3] For cell cycle analysis, a 72-hour incubation may be sufficient.

  • Harvesting/Analysis: After the incubation period, cells can be harvested for various downstream analyses such as SA-β-gal staining, Western blotting, or flow cytometry.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for senescent cells.[5]

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • X-gal stock solution (20 mg/mL in dimethylformamide)

  • Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

Procedure:

  • Wash: Gently wash the cells twice with PBS.

  • Fix: Add the fixative solution to the cells and incubate for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Stain: Add the SA-β-gal staining solution to the cells.

  • Incubate: Incubate the cells at 37°C in a dry incubator (no CO2) for 12-24 hours. Protect the plates from light.

  • Visualize: Observe the cells under a microscope for the development of a blue color in the cytoplasm, which indicates SA-β-gal activity.

  • Quantify: Count the number of blue (SA-β-gal positive) cells and the total number of cells in several random fields to determine the percentage of senescent cells.

Protocol 3: Western Blotting for Senescence Markers

This protocol is for the detection of key proteins involved in the senescence pathway, such as p21, p-AKT, and p-ERK.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

Materials:

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Harvest Cells: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome VO_Ohpic VO-Ohpic trihydrate PTEN PTEN VO_Ohpic->PTEN inhibits PIP3 PIP3 PTEN->PIP3 dephosphorylates AKT AKT PIP3->AKT activates PI3K PI3K PI3K->PIP3 Senescence Cellular Senescence AKT->Senescence ERK ERK ERK->Senescence p21 p21 Senescence->p21 upregulates SASP SASP (IL-8, MMP9) Senescence->SASP induces CellCycleArrest G2/M Arrest p21->CellCycleArrest induces

Caption: Signaling pathway of this compound-induced cellular senescence.

G cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with This compound (e.g., 500 nM) start->treatment incubation Incubate (72h to 5 days) treatment->incubation sa_beta_gal SA-β-gal Staining incubation->sa_beta_gal western_blot Western Blot (p21, p-AKT, p-ERK) incubation->western_blot flow_cytometry Flow Cytometry (Cell Cycle Analysis) incubation->flow_cytometry qrt_pcr qRT-PCR (SASP factors) incubation->qrt_pcr end Data Analysis & Interpretation sa_beta_gal->end western_blot->end flow_cytometry->end qrt_pcr->end

Caption: Experimental workflow for studying VO-Ohpic-induced senescence.

G PTEN_inhibition PTEN Inhibition by VO-Ohpic Signaling_hyperactivation Sustained Hyperactivation of AKT and ERK Pathways PTEN_inhibition->Signaling_hyperactivation Cellular_stress Cellular Stress Response Signaling_hyperactivation->Cellular_stress p53_p21_activation Activation of p53/p21 Pathway (in some contexts) Cellular_stress->p53_p21_activation Cell_cycle_arrest Stable Cell Cycle Arrest Cellular_stress->Cell_cycle_arrest p53_p21_activation->Cell_cycle_arrest Senescent_phenotype Establishment of Senescent Phenotype (SA-β-gal, SASP) Cell_cycle_arrest->Senescent_phenotype

Caption: Logical relationship of PTEN inhibition to cellular senescence.

References

Application of VO-Ohpic Trihydrate in Cancer Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein.[1][2][3] PTEN functions as a lipid phosphatase, antagonizing the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy. By inhibiting PTEN, this compound leads to an increase in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels, subsequently activating downstream pro-apoptotic and anti-proliferative signaling cascades in specific cancer contexts.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research models, summarizing key quantitative data and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound is a vanadium-based compound that acts as a reversible and non-competitive inhibitor of PTEN's lipid phosphatase activity.[4] Inhibition of PTEN by this compound results in the hyper-activation of the PI3K/Akt/mTOR and, in some contexts, the Raf/MEK/ERK signaling pathways.[5] Paradoxically, in cancer cells with low PTEN expression, this sustained hyper-activation can trigger cellular senescence, a state of irreversible cell cycle arrest, thereby inhibiting tumor growth.[5]

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell Line/SystemReference
IC50 (PTEN inhibition) 35 nMRecombinant PTEN (Cell-free assay)[1][2]
IC50 (PTEN inhibition) 46 ± 10 nMRecombinant PTEN (OMFP assay)[3][4]
Effective Concentration (Akt Phosphorylation) Saturation at 75 nMNIH 3T3 and L1 fibroblasts[2]
Concentration Range (Cell Viability/Proliferation) 0 - 5 µMHep3B, PLC/PRF/5, SNU475[1]
In Vivo Efficacy of this compound
Cancer ModelAnimal ModelDosage and AdministrationKey FindingsReference
Hepatocellular Carcinoma (HCC) Nude mice with Hep3B xenografts10 mg/kg, i.p., daily (6 days/week)Significant reduction in tumor volume. Increased p-AKT and p-ERK1/2 in tumor tissues. No significant body weight loss.[5]
Prostate Cancer Mice with MDA PCa-2b xenograftsNot specifiedSignificant tumor growth suppression. Increased survival of treated animals.[2]

Signaling Pathway

The primary signaling pathway affected by this compound is the PTEN/PI3K/Akt/mTOR pathway. Inhibition of PTEN leads to the accumulation of PIP3, which recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to the regulation of cellular processes like proliferation, survival, and senescence.

PTEN_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PI3K PI3K PIP3 PIP3 Akt Akt PIP3->Akt activates PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Senescence Cellular Senescence mTOR->Senescence Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G Western_Blot_Workflow A Cell treatment with This compound B Protein extraction A->B C Protein quantification B->C D SDS-PAGE C->D E Transfer to PVDF membrane D->E F Blocking E->F G Primary antibody incubation F->G H Secondary antibody incubation G->H I Chemiluminescent detection H->I Xenograft_Workflow A Subcutaneous injection of cancer cells into mice B Monitor tumor growth A->B C Randomize mice into treatment & control groups B->C D Administer this compound or vehicle C->D E Measure tumor volume and body weight regularly D->E F Excise tumors at endpoint E->F G Analyze tumor weight and biomarkers F->G

References

Investigating Cardiac Remodeling with VO-Ohpic Trihydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac remodeling, a complex process involving alterations in the size, shape, and function of the heart, is a final common pathway for a variety of cardiovascular diseases, ultimately leading to heart failure. This process is characterized by pathological changes including cardiac hypertrophy, fibrosis, and apoptosis. The phosphatase and tensin homolog (PTEN), a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, has emerged as a key therapeutic target in cardiac remodeling. Inhibition of PTEN leads to the activation of the pro-survival Akt pathway, offering a promising strategy to mitigate the detrimental effects of cardiac remodeling.

VO-Ohpic trihydrate is a potent and specific inhibitor of PTEN.[1] This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound in preclinical models of cardiac remodeling, with a focus on doxorubicin-induced cardiomyopathy.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of this compound in a mouse model of doxorubicin-induced cardiomyopathy.[2]

Table 1: Echocardiographic Parameters of Cardiac Function [2]

ParameterControlDoxorubicin (Doxo)Doxo + VO-Ohpic
Left Ventricular Internal Diameter at end-diastole (LVIDd, mm) 3.5 ± 0.14.5 ± 0.23.8 ± 0.1#
Left Ventricular Internal Diameter at end-systole (LVIDs, mm) 2.0 ± 0.13.5 ± 0.22.5 ± 0.1#
End-Diastolic Volume (EDV, µL) 50 ± 590 ± 860 ± 6#
End-Systolic Volume (ESV, µL) 15 ± 245 ± 525 ± 3#
Fractional Shortening (FS, %) 43 ± 222 ± 334 ± 2#
Ejection Fraction (EF, %) 75 ± 345 ± 465 ± 3#

*Data are presented as mean ± SEM (n=8 per group). P < 0.05 vs. Control; #P < 0.05 vs. Doxo.

Table 2: Histological and Molecular Markers of Cardiac Remodeling [2]

ParameterControlDoxorubicin (Doxo)Doxo + VO-Ohpic
Vascular Fibrosis (%) 5 ± 125 ± 310 ± 2#
Cardiomyocyte Area (µm²) 200 ± 15350 ± 25250 ± 20#
Phospho-PTEN (p-PTEN) Expression (Arbitrary Units) 1.0 ± 0.11.8 ± 0.21.2 ± 0.1#
Total PTEN Expression (Arbitrary Units) 1.0 ± 0.11.1 ± 0.11.0 ± 0.1
Phospho-AKT (p-AKT) Expression (Arbitrary Units) 1.0 ± 0.10.4 ± 0.050.8 ± 0.1#
Total AKT Expression (Arbitrary Units) 1.0 ± 0.10.9 ± 0.11.0 ± 0.1
Cleaved Caspase-3 Expression (Arbitrary Units) 1.0 ± 0.23.5 ± 0.5*1.5 ± 0.3#

*Data are presented as mean ± SEM (n=5-8 per group). P < 0.05 vs. Control; #P < 0.05 vs. Doxo.

Signaling Pathway

The primary mechanism of action of this compound in mitigating cardiac remodeling is through the inhibition of PTEN, which leads to the activation of the PI3K/Akt signaling pathway. This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis.

PTEN_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates pAKT p-AKT (Active) AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits Cell_Survival Cell Survival pAKT->Cell_Survival Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits Experimental_Workflow Animal_Model Doxorubicin-Induced Cardiomyopathy (C57BL/6J mice) Grouping Group Allocation (Control, Doxo, Doxo + VO-Ohpic) Animal_Model->Grouping Treatment Drug Administration (Doxorubicin and this compound) Grouping->Treatment Monitoring Monitoring (Body weight, general health) Treatment->Monitoring Echocardiography Echocardiography (Cardiac function assessment) Monitoring->Echocardiography Sacrifice Euthanasia and Tissue Collection (Day 56) Echocardiography->Sacrifice Histology Histological Analysis (Fibrosis, Hypertrophy) Sacrifice->Histology Western_Blot Western Blot Analysis (Protein expression) Sacrifice->Western_Blot Data_Analysis Statistical Analysis Histology->Data_Analysis Western_Blot->Data_Analysis

References

Troubleshooting & Optimization

Improving VO-Ohpic trihydrate solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the PTEN inhibitor, VO-Ohpic trihydrate, particularly focusing on improving its solubility for in vivo studies.

Troubleshooting Guides

Scenario 1: Precipitation Observed During Formulation Preparation

Question: I am preparing a this compound formulation for in vivo administration, and I observe a precipitate. What should I do?

Answer:

Precipitation during formulation preparation is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:

  • Ensure Anhydrous Solvents: this compound is highly soluble in DMSO; however, this solubility is significantly reduced by moisture.[1] Always use fresh, anhydrous DMSO to prepare your stock solution.

  • Sequential Co-Solvent Addition: When using a multi-component solvent system, the order of addition is critical. For the recommended formulation, dissolve the this compound in DMSO first before adding other co-solvents like PEG300 and Tween-80.[2]

  • Gentle Heating and Sonication: If a precipitate forms, gentle warming of the solution (e.g., to 37°C) and/or sonication can aid in dissolution.[2][3] Be cautious with heating to avoid degradation of the compound.

  • Check Final Concentration: Ensure that the final concentration of this compound does not exceed its solubility limit in the chosen vehicle. If precipitation persists, consider lowering the final concentration.

Scenario 2: Precipitate Forms After Administration in vivo

Question: My this compound formulation is clear, but I suspect it is precipitating at the injection site or in circulation. How can I address this?

Answer:

In vivo precipitation can lead to variable drug exposure and local toxicity. Here are strategies to mitigate this:

  • Optimize the Formulation: The provided co-solvent formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is designed to maintain solubility upon administration.[2] Ensure the ratios are accurate.

  • Alternative Solubilization Techniques: For challenging cases, consider more advanced formulation strategies:

    • Complexation: Cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble compounds.

    • Nanosuspensions: Reducing the particle size to the nanometer range can increase the dissolution rate and saturation solubility.

  • Route of Administration: For intravenous administration, the rate of infusion can be critical. A slower infusion rate allows for greater dilution in the bloodstream, reducing the risk of precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is practically insoluble in water and ethanol.[1] The recommended solvent for preparing stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).[1][2]

Q2: What is a reliable formulation for in vivo studies with this compound?

A2: A commonly used formulation for intraperitoneal (i.p.) injection in mice involves a co-solvent system.[2] A detailed protocol is provided in the Experimental Protocols section.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN).[1] By inhibiting PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of the PI3K/Akt signaling pathway.[4][5][6][7]

Q4: What are the typical dosages used for this compound in mice?

A4: Dosages can vary depending on the animal model and disease state. A commonly reported dosage for inhibiting tumor growth in nude mice is 10 mg/kg administered intraperitoneally.[1][8] Another study used 10 µg/kg (i.p.) to inhibit PTEN in a mouse model of ischemia.[2]

Q5: How should I store this compound?

A5: The powder form should be stored at -20°C for long-term stability (up to 3 years).[3] In solvent, it is recommended to store at -80°C for up to one year.[3] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterInsoluble (< 0.1 mg/mL)[1][2]
EthanolInsoluble[1][3]
DMSO≥ 50 mg/mL (120.42 mM)[2]

Table 2: Example In Vivo Formulation for this compound

ComponentPercentagePurposeReference
DMSO10%Primary Solvent[2]
PEG30040%Co-solvent[2]
Tween-805%Surfactant/Emulsifier[2]
Saline45%Vehicle[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a 2.5 mg/mL solution of this compound for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in anhydrous DMSO to create a clear stock solution. Ensure complete dissolution.

  • Sequential Addition of Co-solvents:

    • To the DMSO stock solution, add PEG300 and vortex thoroughly.

    • Add Tween-80 to the mixture and vortex until a homogenous solution is formed.

    • Finally, add the sterile saline to reach the final desired volume and concentration. Vortex thoroughly.

  • Final Formulation Check:

    • The final formulation should be a clear solution. If any precipitation or phase separation occurs, gentle heating (37°C) and/or sonication can be used to aid dissolution.[2]

    • It is recommended to prepare this formulation fresh on the day of use.[2]

Protocol 2: In Vivo Administration in a Mouse Xenograft Model

This protocol is adapted from a study investigating the effect of this compound on tumor growth.[8]

Animal Model:

  • Male nude athymic mice with Hep3B cell xenografts.

Dosing Regimen:

  • Dose: 10 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Daily, 6 days a week.[8]

  • Vehicle Control: A separate group of mice should be treated with the vehicle alone (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

Monitoring:

  • Tumor growth should be monitored regularly (e.g., twice a week) by measuring tumor dimensions with calipers.

  • Animal body weight should also be monitored to assess for any potential toxicity.[8]

Mandatory Visualization

PTEN_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits p_Akt p-Akt (Active) Akt->p_Akt Downstream_Targets Downstream Targets (e.g., mTOR, FoxO3a) p_Akt->Downstream_Targets Activates Cellular_Response Cell Growth, Proliferation, Survival Downstream_Targets->Cellular_Response Promotes

Caption: PTEN/Akt signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Formulation Preparation cluster_troubleshoot Troubleshooting Start Weigh VO-Ohpic trihydrate Dissolve_DMSO Dissolve in Anhydrous DMSO Start->Dissolve_DMSO Add_PEG300 Add PEG300 Dissolve_DMSO->Add_PEG300 Add_Tween80 Add Tween-80 Add_PEG300->Add_Tween80 Add_Saline Add Saline Add_Tween80->Add_Saline Precipitate_Check Precipitate? Add_Saline->Precipitate_Check Final_Formulation Clear Formulation (≥ 2.5 mg/mL) Precipitate_Check->Final_Formulation No Sonication Gentle Heat/ Sonication Precipitate_Check->Sonication Yes Sonication->Precipitate_Check

Caption: Workflow for preparing this compound formulation for in vivo studies.

References

Off-target effects of VO-Ohpic trihydrate at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of VO-Ohpic trihydrate, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

This compound is a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN) protein.[1][2][3][4] Its primary on-target effect is the inhibition of PTEN's lipid phosphatase activity, which leads to the activation of the PI3K/Akt/mTOR signaling pathway.[1][4][5] This pathway is crucial in regulating cell growth, proliferation, and survival.

Q2: I am observing unexpected cellular effects at high concentrations of this compound. What could be the cause?

While this compound is a potent PTEN inhibitor with an IC50 in the low nanomolar range (35-46 nM), off-target effects can occur at higher concentrations.[1][2] One study has reported that at micromolar concentrations, the inhibition of other phosphatases, such as SHP1 (PTPN6), can be as potent as or even more potent than the inhibition of PTEN.[6] Therefore, unexpected cellular phenotypes at high concentrations may be a result of inhibiting these off-target proteins.

Q3: My cells with low or no PTEN expression are still showing a response to this compound. Why is this happening?

This could be due to off-target effects. In hepatocellular carcinoma (HCC) cells with low PTEN expression (Hep3B), this compound has been shown to inhibit cell viability and proliferation and induce senescence.[5] However, in PTEN-negative cells (SNU475), these effects were not observed, suggesting the effects are still linked to some level of PTEN activity.[5] If you are observing effects in completely PTEN-null cells, it is highly likely due to the inhibition of other cellular targets. To investigate this, consider performing a screen against a panel of other phosphatases.

Q4: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to carefully determine the optimal concentration for your specific cell type and experimental endpoint. A dose-response experiment is highly recommended. For cellular assays, concentrations should ideally be kept as close to the IC50 for PTEN inhibition as possible to maintain specificity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent results at high concentrations (>1 µM) Off-target inhibition of other phosphatases, such as SHP1.Perform a dose-response curve to determine the lowest effective concentration. Consider using a more specific PTEN inhibitor if available, or validate findings with a secondary, structurally distinct PTEN inhibitor. Use a phosphatase inhibitor panel to screen for off-target activity.
Cellular toxicity or reduced viability in control cells High concentrations of the vehicle (DMSO) or the compound itself.Ensure the final DMSO concentration is consistent across all treatments and is at a non-toxic level for your cell line (typically <0.5%). Run a vehicle-only control. Assess the cytotoxicity of this compound in your specific cell line using a viability assay.
No effect observed even at high concentrations Poor compound solubility, degradation, or inactive batch.Ensure proper dissolution of this compound in a suitable solvent like DMSO.[1] Prepare fresh stock solutions. Verify the activity of your batch of the compound in a well-established positive control assay.
Variability between experiments Inconsistent cell density, passage number, or treatment duration.Standardize your experimental protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. Optimize treatment duration for your specific assay.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound against its primary target, PTEN, and a known off-target, SHP1.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Assay ConditionsReference
PTEN35 nMPIP3-based assay[2]
PTEN46 ± 10 nMOMFP-based assay[2]
PTEN6.74 µMNot specified[6]
SHP1975 nMNot specified[6]

Key Experimental Protocols

Protocol 1: In Vitro PTEN Inhibition Assay (OMFP-based)

This protocol is adapted from methodologies used to assess PTEN phosphatase activity.

Materials:

  • Recombinant human PTEN protein

  • This compound

  • OMFP (O-Methylfluorescein Phosphate) substrate

  • Assay Buffer (e.g., 100 mM Tris, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in assay buffer to the desired concentrations.

  • In a 96-well plate, add recombinant PTEN to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.[4]

  • Initiate the reaction by adding the OMFP substrate to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of the reaction for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTS-based)

This protocol is a common method to assess the effect of a compound on cell proliferation and viability.

Materials:

  • Cell line of interest (e.g., Hep3B)

  • Complete cell culture medium

  • This compound

  • MTS reagent

  • 96-well clear microplate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 72 hours).[1]

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

PTEN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP3 PIP3 AKT AKT PIP3->AKT Activates PI3K PI3K PI3K->PIP3 Phosphorylates PIP2 PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits p_AKT p-AKT AKT->p_AKT mTOR mTOR p_AKT->mTOR p_mTOR p-mTOR mTOR->p_mTOR Growth_Survival Cell Growth & Survival p_mTOR->Growth_Survival

Caption: On-target effect of this compound on the PTEN/PI3K/AKT signaling pathway.

Off_Target_Hypothesis cluster_targets Cellular Targets cluster_effects Cellular Effects VO_Ohpic_High High Concentration This compound PTEN PTEN VO_Ohpic_High->PTEN SHP1 SHP1 VO_Ohpic_High->SHP1 Other_Phosphatases Other Phosphatases VO_Ohpic_High->Other_Phosphatases On_Target_Effect On-Target Effect (PTEN Inhibition) PTEN->On_Target_Effect Off_Target_Effect Off-Target Effects SHP1->Off_Target_Effect Other_Phosphatases->Off_Target_Effect Unexpected_Phenotype Unexpected Phenotype On_Target_Effect->Unexpected_Phenotype Off_Target_Effect->Unexpected_Phenotype

Caption: Logical relationship of high-concentration this compound leading to off-target effects.

Experimental_Workflow Start Start: Observe Unexpected Effect Dose_Response Perform Dose-Response Curve (e.g., MTS Assay) Start->Dose_Response Determine_IC50 Determine Cellular IC50 Dose_Response->Determine_IC50 Compare_IC50 Compare with Biochemical IC50 Determine_IC50->Compare_IC50 Off_Target_Screen Screen Against Phosphatase Panel Compare_IC50->Off_Target_Screen Discrepancy Observed Validate Validate with Secondary Inhibitor Compare_IC50->Validate Consistent End Conclusion: Identify Off-Target Off_Target_Screen->End Validate->End

Caption: Troubleshooting workflow for investigating potential off-target effects.

References

Technical Support Center: VO-Ohpic Trihydrate for Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of VO-Ohpic trihydrate in xenograft models. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, reversible inhibitor of the phosphatase and tensin homolog (PTEN).[1] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway.[2] By inhibiting PTEN, this compound leads to an increase in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels, which in turn promotes the phosphorylation and activation of Akt.[1][3] This activation can influence downstream cellular processes such as cell growth, proliferation, and survival.[3]

Q2: What is the recommended dosage of this compound for xenograft studies?

The optimal dosage of this compound can vary depending on the xenograft model and the research question. Based on published studies, dosages have ranged from 10 µg/kg to 10 mg/kg administered via intraperitoneal (i.p.) injection.[2][4][5][6][7] It is crucial to perform dose-response studies to determine the most effective and well-tolerated dose for your specific model.

Q3: How should I prepare this compound for in vivo administration?

This compound is soluble in DMSO.[1] For in vivo applications, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[5] A widely used protocol involves preparing a stock solution in DMSO and then diluting it with other co-solvents. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been successfully used.[5][7] It is recommended to prepare the working solution fresh on the day of use.[4] If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[4][8]

Q4: What is the stability of this compound in powder and solution forms?

As a powder, this compound is stable for years when stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to a year, or at -20°C for up to one month.[3][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[3] For in vivo experiments, it is best to prepare fresh working solutions daily.[4]

Q5: What are the expected outcomes of this compound treatment in a xenograft model?

In a hepatocellular carcinoma (HCC) xenograft model using Hep3B cells with low PTEN expression, this compound treatment significantly inhibited tumor growth.[2][3][8] This anti-tumor effect was associated with increased phosphorylation of Akt and ERK1/2 within the tumor tissue.[2] In some models, this compound has been shown to induce cellular senescence.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation in the final formulation - The concentration of this compound is too high for the chosen vehicle.- The temperature of the solution is too low.- Improper mixing of solvents.- Reduce the final concentration of this compound.- Gently warm the solution (e.g., to 37°C) and/or use an ultrasonic bath to aid dissolution.[6]- Ensure solvents are added sequentially and mixed thoroughly at each step as described in the formulation protocol.[4][7]
No significant anti-tumor effect observed - Sub-optimal dosage.- The tumor model is not dependent on the PTEN/PI3K/Akt pathway.- Insufficient drug exposure due to rapid metabolism or clearance.- PTEN expression in the xenograft model is high.- Perform a dose-escalation study to find the optimal dose for your model.- Confirm the activation of the PI3K/Akt pathway in your xenograft model through methods like Western blotting for phosphorylated Akt.- Increase the frequency of administration (e.g., daily).- Verify the PTEN expression status of your cancer cell line. VO-Ohpic has shown greater efficacy in cells with low PTEN expression.[2][3][8]
Signs of toxicity in mice (e.g., weight loss, lethargy) - The administered dose is too high.- The vehicle is causing adverse effects.- Reduce the dosage of this compound.- In one study, mice treated with 10 mg/kg did not show significant body weight loss.[2] However, another study noted weight loss in mice treated with doxorubicin, which was improved with co-administration of VO-Ohpic.[9]- Administer the vehicle alone to a control group of mice to assess its tolerability.
Inconsistent results between experiments - Variability in tumor size at the start of treatment.- Inconsistent formulation preparation.- Differences in animal handling and health status.- Randomize animals into treatment groups only after tumors have reached a pre-determined, uniform size.- Prepare fresh formulations for each experiment using a standardized protocol.- Ensure consistent animal husbandry practices and monitor animal health closely throughout the study.

Quantitative Data Summary

Xenograft Model Dosage Administration Route Frequency Observed Outcome Reference
Hepatocellular Carcinoma (Hep3B cells)10 mg/kgIntraperitoneal (i.p.)Daily (6 days/week)Significant reduction in tumor volume. No significant loss of body weight.[2]
Ischemia-Reperfusion (C57BL6 mice)10 µg/kgIntraperitoneal (i.p.)Single dose 30 min before ischemiaDecreased myocardial infarct size.[4][7]
Doxorubicin-Induced Cardiomyopathy30 µg/kg (cumulative)Intraperitoneal (i.p.)Three injections every other dayImproved cardiac function and reduced apoptosis.[9]
Intervertebral Disc Degeneration (IDD)10 mg/kgIntraperitoneal (i.p.)Every other day for 12 weeksAttenuated IDD progression and cartilage endplate calcification.[5]

Experimental Protocols

General Protocol for a Xenograft Study Using this compound

This protocol is a general guideline and should be adapted based on the specific cell line and research objectives.

  • Cell Culture and Implantation:

    • Culture the cancer cell line of interest (e.g., Hep3B) under standard conditions.

    • Harvest and resuspend the cells in an appropriate medium (e.g., serum-free medium mixed with Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude athymic mice).

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals (e.g., twice a week).

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Animal Grouping and Treatment:

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Record the body weight of each mouse before starting the treatment and monitor it regularly throughout the study.

  • Preparation of this compound Formulation:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • On the day of injection, prepare the final formulation. For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps for a 1 mL final volume:

      • Take 100 µL of the DMSO stock solution.

      • Add 400 µL of PEG300 and mix well.

      • Add 50 µL of Tween-80 and mix thoroughly.

      • Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is formed.[4]

  • Administration of this compound:

    • Administer the prepared this compound solution to the treatment group via intraperitoneal (i.p.) injection at the desired dosage.

    • Administer an equal volume of the vehicle solution to the control group.

  • Endpoint and Tissue Collection:

    • Continue treatment for the planned duration or until the tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice according to approved institutional protocols.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, or RT-PCR).

Visualizations

PTEN_Signaling_Pathway This compound Mechanism of Action VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibits PIP3 PIP3 PTEN->PIP3 Dephosphorylates Akt Akt PIP3->Akt Activates PIP2 PIP2 PI3K PI3K PI3K->PIP3 Phosphorylates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Cell Growth, Proliferation, Survival pAkt->Downstream Promotes Xenograft_Workflow Xenograft Experimental Workflow start Start: Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Groups monitor->randomize treat Treatment Phase (VO-Ohpic or Vehicle) randomize->treat measure Tumor Volume & Body Weight Measurement treat->measure measure->treat Continue Treatment endpoint Endpoint Reached measure->endpoint collect Tissue Collection & Analysis endpoint->collect Troubleshooting_Tree Troubleshooting Decision Tree start No Anti-Tumor Effect check_dose Is the dose optimal? start->check_dose dose_no No check_dose->dose_no dose_yes Yes check_dose->dose_yes check_pathway Is the PTEN/Akt pathway relevant to the model? pathway_no No check_pathway->pathway_no pathway_yes Yes check_pathway->pathway_yes check_formulation Was the formulation prepared correctly? formulation_no No check_formulation->formulation_no formulation_yes Yes check_formulation->formulation_yes solution_dose Perform dose-response study dose_no->solution_dose dose_yes->check_pathway solution_pathway Consider alternative model or inhibitor pathway_no->solution_pathway pathway_yes->check_formulation solution_formulation Review and standardize preparation protocol formulation_no->solution_formulation solution_other Investigate other factors (e.g., drug stability, administration) formulation_yes->solution_other

References

Troubleshooting Inconsistent Results with VO-Ohpic Trihydrate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with VO-Ohpic trihydrate. The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental consistency and success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, reversible inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin Homolog).[1][2] Its mechanism of action involves the inhibition of PTEN's enzymatic activity, which leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, activates downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[2][3][4]

Q2: What are the common causes of inconsistent results in my experiments?

Inconsistent results with this compound can stem from several factors:

  • Solubility Issues: The compound's solubility can be challenging, leading to precipitation or phase separation.[5] The quality of the DMSO used is critical, as moisture-absorbing DMSO can reduce solubility.[3]

  • Compound Stability: Improper storage can lead to degradation of the compound. It is recommended to store the powder at -20°C under desiccating conditions and to use freshly prepared solutions.[1] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]

  • Cell Line Variability: The effect of this compound can be highly dependent on the PTEN expression level of the cell line being used. For instance, it has been shown to inhibit cell viability in cells with low PTEN expression but has less effect on cells with high PTEN expression and no effect on PTEN-negative cells.[3][4]

  • Assay Conditions: Variations in experimental parameters such as incubation time, compound concentration, and the presence of certain reagents like DTT can influence the observed inhibitory effect.[6]

Q3: I'm observing weaker than expected inhibition of PTEN. What could be the reason?

Some studies have reported weaker inhibition of PTEN by this compound than initially described, with IC50 values in the micromolar range instead of the nanomolar range.[6] This discrepancy could be due to the source of the inhibitor or the specific assay conditions.[6] It is also important to consider the potential for off-target effects, as some research suggests it may inhibit other phosphatases like SHP1 with similar or greater potency.[6]

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in Prepared Solutions

Possible Cause: Poor solubility of this compound.

Solutions:

  • Use Fresh, High-Quality DMSO: Ensure the DMSO used for preparing stock solutions is fresh and not moisture-laden, as this can significantly reduce solubility.[3]

  • Sonication and Heating: To aid dissolution, gentle warming of the solution at 37°C for 10 minutes and/or sonication in an ultrasonic bath can be effective.[5][7]

  • Appropriate Solvents for In Vivo Use: For animal experiments, specific solvent formulations are recommended to improve solubility. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][8] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]

  • Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[5]

Issue 2: High Variability Between Experimental Replicates

Possible Cause: Inconsistent compound concentration due to incomplete dissolution or degradation.

Solutions:

  • Ensure Complete Dissolution: Visually inspect your stock and working solutions to ensure there is no precipitate. If precipitation is observed, follow the steps in "Issue 1".

  • Proper Storage of Stock Solutions: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[5] Use aliquots within the recommended storage period (6 months at -80°C, 1 month at -20°C).[5]

  • Consistent Experimental Protocol: Ensure all experimental parameters, including incubation times and cell densities, are kept consistent across all replicates and experiments.

Issue 3: Unexpected Cellular Effects or Lack of Response

Possible Cause: Cell-line specific responses or off-target effects.

Solutions:

  • Characterize PTEN Expression: Before conducting experiments, verify the PTEN expression status (wild-type, low, or null) of your cell lines. The efficacy of this compound is often correlated with PTEN expression levels.[3][4]

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Concentrations ranging from nanomolar to low micromolar have been reported to be effective.[3][7]

  • Control Experiments: Include appropriate controls in your experiments, such as vehicle-treated cells and cells with known PTEN status, to validate your results.

  • Consider Downstream Readouts: In addition to assessing direct PTEN inhibition, measure the phosphorylation status of downstream targets like Akt and ERK to confirm pathway activation.[4][7]

Quantitative Data Summary

ParameterValueSource
IC50 (PTEN Inhibition) 35 nM[2][3]
46 ± 10 nM[5]
6.74 µM (in some studies)[6]
Inhibition Constants Kic: 27 ± 6 nM[5]
Kiu: 45 ± 11 nM[5]
Solubility in DMSO >10 mM[7]
25 mM[1]
72 mg/mL (~173 mM)[3]
83 mg/mL (~200 mM)[3]
Solubility in PBS (pH 7.2) 1 mg/mL[2]
In Vivo Dosage (Mice) 10 µg/kg (i.p.)[2][7]
10 mg/kg (i.p.)[3]
Storage (Powder) -20°C for up to 3 years[3]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[5]

Experimental Protocols

In Vitro PTEN Inhibition Assay (Malachite Green Assay)
  • Enzyme Preparation: Use purified recombinant PTEN enzyme.

  • Inhibitor Preparation: Dissolve this compound in fresh DMSO to create a stock solution (e.g., 100 µM). Further dilute to the desired concentrations using an assay buffer containing 1% DMSO.[9]

  • Pre-incubation: Pre-incubate the PTEN enzyme with varying concentrations of this compound for 10 minutes at room temperature.[9]

  • Reaction Initiation: Start the phosphatase reaction by adding the substrate, phosphatidylinositol 3,4,5-triphosphate (PIP3).[9]

  • Incubation: Incubate the reaction mixture at 30°C for 20 minutes.[9]

  • Reaction Termination and Detection: Stop the reaction by adding a color reagent (e.g., malachite green-based solution).[9]

  • Measurement: After a 10-minute color development period, measure the absorbance at 650 nm.[9]

  • Data Analysis: Correct for background absorbance from the inhibitor in the assay buffer.[9]

Cell-Based Assay for Akt Phosphorylation
  • Cell Culture: Plate cells (e.g., NIH 3T3 or L1 fibroblasts) and allow them to adhere overnight.[7]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-500 nM) for a specified time (e.g., 15 minutes).[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Akt (Ser473 and Thr308) and total Akt.

  • Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

PTEN_Signaling_Pathway cluster_membrane Cell Membrane VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN PIP3 PIP3 PTEN->PIP3 - PIP2 PIP2 Akt Akt PIP3->Akt PI3K PI3K PI3K->PIP3 + pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (Growth, Survival) pAkt->Downstream

Caption: PTEN signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results Check_Solubility Check Solution (Precipitate?) Start->Check_Solubility Solubility_Actions Use Fresh DMSO Sonicate/Warm Prepare Fresh Check_Solubility->Solubility_Actions Yes Check_Storage Review Storage Conditions Check_Solubility->Check_Storage No Solubility_Actions->Check_Storage Storage_Actions Aliquot Stock Store at -80°C Avoid Freeze-Thaw Check_Storage->Storage_Actions Improper Check_Cell_Line Verify PTEN Expression Check_Storage->Check_Cell_Line Proper Storage_Actions->Check_Cell_Line Cell_Line_Actions Perform Dose-Response Use Appropriate Controls Check_Cell_Line->Cell_Line_Actions Unknown/ Variable Consistent_Results Consistent Results Check_Cell_Line->Consistent_Results Known/ Consistent Cell_Line_Actions->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Determining the optimal incubation time for VO-Ohpic trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in cell-based assays?

The optimal incubation time for this compound is highly dependent on the specific experimental endpoint. While a universal optimal time cannot be prescribed, the following guidelines based on published studies can inform your experimental design:

  • Short-term Signaling Studies (Phosphorylation): For assessing the immediate downstream effects of PTEN inhibition, such as Akt phosphorylation, shorter incubation times are generally sufficient. In NIH 3T3 and L1 fibroblasts, a dose-dependent increase in Akt phosphorylation at Ser473 and Thr308 was observed, reaching saturation at a concentration of 75 nM.[1] While the exact incubation time for this specific experiment is not stated, signaling events like phosphorylation typically occur rapidly, often within minutes to a few hours.

  • Cell Proliferation and Viability Assays: For longer-term endpoints such as cell proliferation, viability, or senescence, extended incubation periods are necessary. In studies with human hepatocellular carcinoma cell lines (Hep3B, PLC/PRF/5), cells were treated with varying concentrations of VO-Ohpic for 72 hours to determine its effect on cell proliferation.[2][3] Another study assessing cell viability in these cell lines used an incubation time of 120 hours.[3]

  • Gene Expression Analysis: When analyzing changes in mRNA levels of target genes, such as p21, an incubation time of 72 hours has been used in hepatocellular carcinoma cells treated with 500 nM VO-Ohpic.[3]

Recommendation: For your specific experiment, it is advisable to perform a time-course experiment (e.g., 1, 6, 12, 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect in your cell model.

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are crucial for maintaining its activity.

  • Reconstitution: this compound is soluble in DMSO at concentrations greater than 10 mM.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline are recommended.[4][5] If you observe precipitation, gentle warming at 37°C or sonication can aid in dissolution.[1][4]

  • Storage: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[4] Long-term storage of aqueous solutions is not recommended.[1]

Q3: What are the known signaling pathways affected by this compound?

This compound is a potent and selective inhibitor of the tumor suppressor PTEN (phosphatase and tensin homolog).[1][2][6] By inhibiting PTEN's lipid phosphatase activity, VO-Ohpic treatment leads to the activation of the PI3K/Akt/mTOR signaling pathway.[3][7] This can subsequently influence a variety of downstream cellular processes, including cell growth, proliferation, survival, and metabolism.[2][6]

Additionally, studies have shown that VO-Ohpic can also modulate other pathways, including:

  • Activation of the RAF/MEK/ERK signaling pathway.[3]

  • Activation of the Nrf-2/HO-1 pathway, which is involved in the cellular response to oxidative stress.[8]

Below is a diagram illustrating the primary signaling cascade affected by this compound.

VO_Ohpic_Signaling_Pathway cluster_cytoplasm Cytoplasm pip2 PIP2 pip3 PIP3 pip2->pip3 akt Akt pip3->akt Activates vo_ohpic This compound pten PTEN vo_ohpic->pten Inhibits pten->pip3 Dephosphorylates pi3k PI3K pi3k->pip2 Phosphorylates downstream Downstream Effectors (e.g., mTOR, FoxO3a) akt->downstream Activates cellular_responses Cellular Responses (Growth, Proliferation, Survival) downstream->cellular_responses

VO-Ohpic inhibits PTEN, leading to Akt activation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or No Effect Observed Improper compound storage: Activity may be compromised due to repeated freeze-thaw cycles or improper storage temperature.Aliquot stock solutions and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4] Avoid repeated freeze-thaw cycles.[4]
Suboptimal incubation time: The selected incubation time may be too short or too long to observe the desired effect.Perform a time-course experiment to determine the optimal incubation duration for your specific cell line and assay.
Incorrect concentration: The concentration of VO-Ohpic may be too low to elicit a response or too high, leading to off-target effects.Perform a dose-response experiment to identify the optimal concentration range. The IC50 for PTEN inhibition is in the nanomolar range (35-46 nM).[1][7][9]
Precipitation in Media Poor solubility: VO-Ohpic has limited solubility in aqueous solutions.Ensure the final concentration of DMSO in your cell culture media is kept low (typically <0.5%) to avoid solvent toxicity. If precipitation occurs, try preparing a more dilute stock solution. For in vivo studies, use a recommended co-solvent formulation.[4][5]
Cell Toxicity High DMSO concentration: The solvent used to dissolve VO-Ohpic may be causing cellular stress or death.Prepare a solvent-only control to assess the effect of the vehicle on your cells. Keep the final DMSO concentration in your culture as low as possible.
High VO-Ohpic concentration: While selective, very high concentrations may lead to off-target effects and cytotoxicity.Refer to dose-response data to select a concentration that is effective for PTEN inhibition without causing excessive cell death.

Experimental Protocols

In Vitro PTEN Inhibition Assay (Phosphate Release)

This protocol is adapted from a method for measuring the enzymatic activity of PTEN.[1][10]

Objective: To determine the inhibitory effect of this compound on PTEN phosphatase activity in vitro.

Materials:

  • Recombinant PTEN enzyme

  • This compound

  • Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT[10]

  • Substrate: PIP3 (diC16 sodium salt)[10]

  • Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl[10]

  • 96-well microplate

  • Incubator (30°C)

  • Microplate reader (650 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.[1][10]

  • Dilute the recombinant PTEN enzyme to the desired concentration in assay buffer.

  • In a 96-well plate, add the PTEN enzyme.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the enzyme with VO-Ohpic for 10 minutes at room temperature.[10]

  • Initiate the phosphatase reaction by adding the PIP3 substrate.

  • Incubate the plate at 30°C for 20 minutes.[10]

  • Stop the reaction by adding the color reagent.

  • Allow the color to develop for 10 minutes.[10]

  • Read the absorbance at 650 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

in_vitro_workflow start Start prep_reagents Prepare Reagents (PTEN, VO-Ohpic, Buffers) start->prep_reagents add_pten Add PTEN to 96-well Plate prep_reagents->add_pten add_vo Add VO-Ohpic or Vehicle (DMSO) add_pten->add_vo pre_incubate Pre-incubate for 10 min at RT add_vo->pre_incubate add_substrate Add PIP3 Substrate pre_incubate->add_substrate incubate Incubate for 20 min at 30°C add_substrate->incubate stop_reaction Add Color Reagent incubate->stop_reaction develop_color Incubate for 10 min at RT stop_reaction->develop_color read_absorbance Read Absorbance at 650 nm develop_color->read_absorbance analyze Analyze Data read_absorbance->analyze end End analyze->end

Workflow for in vitro PTEN inhibition assay.
Cell Proliferation Assay (BrdU Incorporation)

This protocol is based on a method used to assess the effect of VO-Ohpic on the proliferation of hepatocellular carcinoma cells.[2]

Objective: To measure the effect of this compound on cell proliferation.

Materials:

  • Cell line of interest (e.g., Hep3B)

  • Complete cell culture medium

  • This compound

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

  • Substrate for the detection enzyme

  • Stop solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed 3x10³ cells per well in a 96-well plate and allow them to adhere overnight.[2]

  • Treat the cells with varying concentrations of this compound (e.g., 0-5 µM).[2] Include a vehicle control (DMSO).

  • Incubate the cells for 48 hours.

  • Add BrdU labeling reagent to each well.

  • Incubate for an additional 24 hours (for a total treatment time of 72 hours).[2]

  • Remove the labeling medium and fix the cells.

  • Add the anti-BrdU antibody and incubate.

  • Wash the wells and add the enzyme substrate.

  • After color development, add the stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Express the results as the percentage of BrdU incorporation relative to the vehicle control.[2]

References

Technical Support Center: Addressing VO-Ohpic Trihydrate Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the PTEN inhibitor VO-Ohpic trihydrate in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN).[1][2] PTEN is a tumor suppressor protein that negatively regulates the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN's phosphatase activity, this compound leads to the activation of this pathway, which is involved in cell growth, proliferation, and survival.[1][3]

Q2: I am observing high levels of cell death in my primary cell culture after treatment with this compound. What are the possible reasons?

High cytotoxicity in primary cells treated with this compound can be due to several factors:

  • Concentration-dependent toxicity: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. The concentration of this compound may be too high for your specific primary cell type.

  • Prolonged exposure: Continuous exposure to the compound may lead to cumulative toxicity.

  • Off-target effects: Although considered specific, at higher concentrations, off-target effects cannot be entirely ruled out.

  • Cell type-specific sensitivity: Different primary cell types will have varying levels of sensitivity to PTEN inhibition.

  • Oxidative stress: Inhibition of PTEN has been shown to increase the production of reactive oxygen species (ROS) in some cell types, which can lead to cellular damage and death.[4]

Q3: What are the typical working concentrations for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell type and the experimental endpoint. In published studies using various cell lines, concentrations have ranged from the low nanomolar (nM) to the low micromolar (µM) range. For instance, in NIH 3T3 and L1 fibroblasts, Akt phosphorylation was saturated at 75 nM.[5] In studies with hepatocellular carcinoma cell lines, concentrations up to 5 µM have been used.[1][6] For primary endplate chondrocytes, a protective effect was observed at 1 µM.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cells.

Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?

It is important to determine whether this compound is killing the cells (cytotoxicity) or inhibiting their proliferation (cytostatic effect). This can be achieved by:

  • Cell counting: A decrease in the total number of viable cells over time compared to the initial seeding density indicates a cytotoxic effect. If the cell number remains static or increases at a slower rate than the control, it suggests a cytostatic effect.

  • Viability assays: Assays like Trypan Blue exclusion or more quantitative methods such as MTT or CCK-8 can assess cell viability at different time points.[8]

  • Apoptosis and Necrosis Assays: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry can help distinguish between apoptosis and necrosis, providing insights into the mode of cell death.[8]

Troubleshooting Guides

Guide 1: Optimizing Experimental Parameters to Reduce Cytotoxicity

If you are observing significant cytotoxicity, consider the following optimization steps:

ParameterRecommendationRationale
Concentration Perform a dose-response curve starting from a low concentration (e.g., 10 nM) and titrating up to the µM range.To identify the lowest effective concentration with minimal toxicity.
Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).To determine the optimal exposure duration to achieve the desired biological effect without causing excessive cell death.
Seeding Density Ensure an optimal and consistent cell seeding density across all experiments.Sub-confluent or overly confluent cultures can be more susceptible to stress and toxic insults.
Serum Concentration Test different serum concentrations in your culture medium (e.g., 2%, 5%, 10%).Serum proteins can sometimes bind to small molecules, reducing their effective concentration and toxicity.[8]
Guide 2: Investigating the Mechanism of Cytotoxicity

Understanding the underlying cause of cytotoxicity can help in developing mitigation strategies.

Experimental ApproachPurposeExpected Outcome
ROS Measurement Use fluorescent probes like DCFDA to quantify intracellular ROS levels.An increase in ROS levels may indicate oxidative stress-induced cytotoxicity.
Apoptosis Assays Perform Annexin V/PI staining, caspase activity assays, or TUNEL staining.To determine if the observed cell death is primarily due to apoptosis.
Senescence Assays Stain for senescence-associated β-galactosidase activity.This compound has been shown to induce senescence in some cell types.[1][6]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Primary Cells using MTT Assay
  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[5] Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for the dilutions).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide Staining
  • Cell Treatment: Seed primary cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Signaling Pathways and Experimental Workflows

PTEN_PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP3 Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits mTOR mTOR Akt->mTOR Activates Downstream_Effectors Cell Growth, Proliferation, Survival mTOR->Downstream_Effectors Promotes Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed in Primary Cells Step1 Step 1: Optimize Experimental Parameters Start->Step1 Step1_Details • Perform Dose-Response Curve • Conduct Time-Course Experiment • Optimize Seeding Density • Vary Serum Concentration Step1->Step1_Details Decision1 Cytotoxicity Reduced? Step1->Decision1 Step2 Step 2: Investigate Mechanism of Cytotoxicity Decision1->Step2 No Outcome1 Proceed with Optimized Protocol Decision1->Outcome1 Yes Step2_Details • Measure ROS Production • Perform Apoptosis Assays • Conduct Senescence Assays Step2->Step2_Details Outcome2 Implement Mitigation Strategies (e.g., co-treatment with antioxidants) Step2->Outcome2

References

Minimizing variability in PTEN inhibition assays with VO-Ohpic trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VO-Ohpic trihydrate in PTEN inhibition assays. Our goal is to help you achieve consistent and reliable results by minimizing experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit PTEN?

This compound is a potent, selective, and reversible small-molecule inhibitor of the lipid and protein phosphatase PTEN.[1][2] Its mechanism of action involves binding to the active site of PTEN, which disrupts the enzyme's catalytic activity.[3] This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, subsequently activating downstream signaling pathways like the PI3K/Akt pathway.[4][5]

Q2: What is the recommended solvent and storage procedure for this compound?

This compound is soluble in DMSO at concentrations of 25 mM or greater.[1][2] It is recommended to prepare stock solutions in fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce its solubility.[3] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[3][6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]

Q3: What are the expected downstream effects of PTEN inhibition by this compound in cells?

Inhibition of PTEN by this compound is expected to increase the phosphorylation of Akt at serine 473 (p-Akt Ser473) and threonine 308 (p-Akt Thr308).[2] This activation of the Akt signaling pathway can lead to various cellular responses, including increased glucose uptake, and in some cancer cell lines with low PTEN expression, it can inhibit cell viability and proliferation and induce senescence.[7][8]

Q4: What is the reported IC50 value for this compound against PTEN?

The half-maximal inhibitory concentration (IC50) of this compound for PTEN has been reported to be in the low nanomolar range. Different studies have reported slightly varying values, which can depend on the assay conditions.

Quantitative Data Summary

ParameterValueReference(s)
IC50 (Cell-free assay) 35 nM[7]
IC50 46 ± 10 nM[6][9]
Solubility in DMSO ≥ 121.8 mg/mL[2]
Solubility in DMSO 72 - 83 mg/mL (173.41 - 199.9 mM)[3]
Storage (Powder) 3 years at -20°C[3]
Storage (in Solvent) 1 year at -80°C; 1 month at -20°C[3][6]

Troubleshooting Guide

Issue 1: High variability or inconsistent results between experiments.

  • Question: My results with this compound are not reproducible. What could be the cause?

  • Answer:

    • Inhibitor Preparation and Storage: Ensure that you are using fresh, anhydrous DMSO to prepare your stock solution, as this compound's solubility is reduced by moisture.[3] Aliquot your stock solution to avoid multiple freeze-thaw cycles which can degrade the compound.[3]

    • Cell Culture Conditions: Maintain consistent cell passage numbers and confluency, as PTEN expression and signaling can vary with these parameters.

    • Assay Conditions: Ensure precise timing for inhibitor treatment and subsequent steps. Small variations in incubation times can lead to significant differences in results.

Issue 2: No observable effect of this compound on p-Akt levels.

  • Question: I am not seeing an increase in p-Akt after treating my cells with this compound. What should I check?

  • Answer:

    • Cell Line PTEN Status: Confirm that your cell line expresses functional PTEN. PTEN-null cell lines will not respond to PTEN inhibitors.[8][10]

    • Inhibitor Concentration and Incubation Time: The optimal concentration and treatment time can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Some studies have shown effects at concentrations as low as 75 nM.[2]

    • Western Blot Protocol: When detecting phosphorylated proteins like p-Akt, it is crucial to use lysis buffers containing phosphatase inhibitors and to block the membrane with BSA instead of milk, as milk contains phosphoproteins that can cause high background.[11][12] Always keep your samples on ice to preserve the phosphorylation state.[11]

    • Antibody Quality: Ensure your primary antibodies for p-Akt and total Akt are validated and working correctly. Run a positive control to confirm antibody activity.

Issue 3: Unexpected cellular toxicity.

  • Question: I am observing significant cell death after treatment with this compound. Is this expected?

  • Answer:

    • Concentration-Dependent Effects: While this compound is generally used to promote cell survival pathways, at higher concentrations or in specific cell lines (particularly those with low PTEN expression), it can inhibit cell viability and proliferation.[8][10] It is essential to perform a dose-response experiment to identify a concentration that inhibits PTEN without causing excessive toxicity in your model system.

    • DMSO Toxicity: The vehicle, DMSO, can also be toxic to cells at higher concentrations. Ensure that the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) and that your vehicle control experiments are properly conducted.

    • Off-Target Effects: While considered selective, at higher concentrations, all inhibitors have the potential for off-target effects. Consider testing a lower concentration range.

Visualizing Experimental Logic and Pathways

PTEN_Signaling_Pathway PTEN Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN pAKT p-AKT (Active) PIP3->pAKT activates PTEN->PIP2 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits AKT AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream activates Cell_Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Cell_Response

Caption: The PTEN signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General Workflow for Cellular PTEN Inhibition Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed and culture cells Prepare_Inhibitor 2. Prepare this compound stock and working solutions Treat_Cells 3. Treat cells with this compound (include vehicle control) Prepare_Inhibitor->Treat_Cells Cell_Lysis 4. Lyse cells in buffer with phosphatase inhibitors Treat_Cells->Cell_Lysis Protein_Quant 5. Quantify protein concentration Cell_Lysis->Protein_Quant Western_Blot 6. Perform Western blot for p-Akt, Total Akt, and loading control Protein_Quant->Western_Blot Data_Analysis 7. Analyze band intensities Western_Blot->Data_Analysis

Caption: A typical experimental workflow for assessing PTEN inhibition in a cellular context.

Caption: A decision tree to guide troubleshooting efforts in PTEN inhibition experiments.

Detailed Experimental Protocols

Protocol 1: In Vitro PTEN Inhibition Assay (Phosphate Release)

This protocol assesses the direct inhibitory effect of this compound on recombinant PTEN enzyme activity by measuring the release of inorganic phosphate from a substrate.

Materials:

  • Recombinant human PTEN protein

  • This compound

  • Phosphatase substrate (e.g., diC8-PIP3)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)

  • Malachite Green Phosphate Detection Kit

  • 96-well microplate

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations (e.g., 1 nM to 10 µM).

  • In a 96-well plate, add the recombinant PTEN protein to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the diC8-PIP3 substrate to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell-Based PTEN Inhibition Assay (Western Blot for p-Akt)

This protocol evaluates the effect of this compound on PTEN activity within a cellular context by measuring the phosphorylation of its downstream target, Akt.

Materials:

  • Cell line of interest with known PTEN status

  • Complete cell culture medium

  • This compound stock solution

  • Serum-free medium (for starvation, if required)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-p-Akt (Ser473 or Thr308), anti-total Akt, and an antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (e.g., TBST)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

  • If necessary, serum-starve the cells to reduce basal p-Akt levels.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired amount of time.

  • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clear the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (anti-p-Akt, anti-total Akt, and anti-loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for p-Akt, total Akt, and the loading control. Normalize the p-Akt signal to total Akt and the loading control to determine the fold-change in p-Akt levels upon treatment.

References

Long-term stability of VO-Ohpic trihydrate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and handling of VO-Ohpic trihydrate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, with concentrations of 25 mM to over 50 mg/mL being achievable.[1] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[2] this compound is practically insoluble in water.[1][2]

Q2: How should I store the solid this compound powder?

A2: The solid powder should be stored under desiccating conditions at -20°C for long-term stability. Under these conditions, it is reported to be stable for at least three to four years.[3] For shorter periods, storage at 4°C is also acceptable for up to two years.[1][2]

Q3: What are the optimal conditions for storing my DMSO stock solution?

A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[4] Under these conditions, the solution is stable for at least 6 months to a year.[1][2][4] For short-term storage, -20°C is acceptable for up to one month.[1][2][4]

Q4: Can I store my stock solution at 4°C?

A4: It is not recommended to store DMSO stock solutions at 4°C for extended periods. One source suggests that if a solution prepared for in vivo use is clear, it can be stored at 4°C for up to a week, but prolonged storage may lead to a loss of efficacy.[5] For DMSO stock solutions, freezing is the standard practice.

Q5: My stock solution appears to have precipitated after thawing. What should I do?

A5: If you observe precipitation after thawing your stock solution, you can gently warm the tube to 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period to aid in redissolving the compound.[6] To prevent this, ensure the initial dissolution was complete and consider storing at a slightly lower concentration if the issue persists.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no compound activity in assay Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).Prepare a fresh stock solution from the solid powder. If the problem persists, consider purchasing a new batch of the compound.
Inaccurate initial concentration of the stock solution.Verify the calculations and weighing process. If possible, confirm the concentration using a spectrophotometer if a reference spectrum is available.
Precipitation in stock solution upon thawing The concentration may be too high for stable storage at freezing temperatures.Gently warm the solution to 37°C and/or sonicate to redissolve.[6] For future preparations, consider using a slightly lower stock concentration.
DMSO absorbed moisture, reducing solubility.Use fresh, anhydrous DMSO for preparing new stock solutions.[2][4]
Inconsistent results between experiments Variability in the stability of the working solution.Prepare fresh working solutions from the stock solution for each experiment. For in vivo experiments, it is recommended to prepare the formulation freshly on the day of use.[2]
Freeze-thaw cycles affecting compound integrity.Aliquot the main stock solution into single-use volumes to minimize the number of times the primary stock is thawed.[4]

Stability and Solubility Data

The following tables summarize the stability and solubility information for this compound based on available data.

Table 1: Storage Conditions and Stability

Form Solvent Storage Temperature Reported Stability
Solid PowderN/A-20°C≥ 3-4 years[4][3]
4°C2 years[1][2]
Stock SolutionDMSO-80°C6 months - 1 year[1][2][4]
-20°C1 month[1][2][4]

Table 2: Solubility Data

Solvent Reported Solubility
DMSO≥ 50 mg/mL (120.42 mM)[1][2]
Soluble to 25 mM
>10 mM[6]
Ethanol≥45.8 mg/mL (with sonication)[6]
PBS (pH 7.2)1 mg/mL[3]
Water< 0.1 mg/mL (insoluble)[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 415.20 g/mol ) in a sterile microcentrifuge tube. For example, weigh 4.15 mg to make a 1 mL of 10 mM solution.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For 4.15 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until all the solid has dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to ensure complete dissolution.[6]

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][4]

Protocol 2: Preparation of a Working Solution for In Vivo Administration

A common formulation for in vivo use involves a multi-solvent system. The following is a representative protocol:

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO. The final concentration of DMSO in the formulation should be kept low (e.g., 10%).[1][2]

  • Vehicle Preparation: Prepare the vehicle by sequentially adding and mixing the other components. A published vehicle consists of:

    • 40% PEG300

    • 5% Tween-80

    • 45% saline[1][2]

  • Final Formulation: Add the initial DMSO solution to the vehicle to achieve the final desired concentration of this compound. For example, to make a 1 mL final solution, add 100 µL of the DMSO stock to 900 µL of the PEG300/Tween-80/saline vehicle.

  • Administration: It is recommended to prepare this working solution fresh on the day of the experiment and use it immediately.[2] If any precipitation or phase separation occurs, warming and/or sonication may be used to aid dissolution.[2]

Visual Guides

PTEN_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP2 phosphorylates PTEN->PIP3 dephosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effects (Cell Survival, Growth, Proliferation) pAkt->Downstream VO_Ohpic VO-Ohpic Trihydrate VO_Ohpic->PTEN inhibits

Caption: Mechanism of this compound action on the PTEN/PI3K/Akt signaling pathway.

Stock_Solution_Workflow Workflow for Preparation and Storage of this compound Stock Solutions start Start: Obtain This compound Powder weigh 1. Weigh Powder Accurately start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve check 3. Ensure Complete Dissolution (Vortex/Sonicate) dissolve->check check->dissolve Precipitate remains aliquot 4. Aliquot into Single-Use Vials check->aliquot Dissolved store_long 5a. Long-Term Storage -80°C (6-12 months) aliquot->store_long store_short 5b. Short-Term Storage -20°C (1 month) aliquot->store_short end Ready for Use store_long->end store_short->end

Caption: Recommended workflow for preparing and storing this compound stock solutions.

References

Validation & Comparative

A Comparative Guide to PTEN Inhibitors: VO-Ohpic Trihydrate and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of VO-Ohpic trihydrate with other commercially available PTEN (Phosphatase and Tensin homolog) inhibitors. The data presented is compiled from publicly available research to assist in the selection of the most suitable compound for your experimental needs.

Introduction to PTEN

Phosphatase and Tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase. It plays a pivotal role in regulating cell growth, proliferation, and apoptosis.[1] One of its primary functions is the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/AKT signaling pathway.[2] By converting PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively antagonizes the PI3K/AKT pathway, thereby inhibiting cell survival and proliferation signals.[3] Loss or inactivation of PTEN is a common event in many human cancers, leading to uncontrolled cell growth.[2] Consequently, inhibitors of PTEN are valuable tools for studying the intricacies of the PI3K/AKT pathway and are being explored for their therapeutic potential.

Comparison of PTEN Inhibitors

This section provides a comparative overview of the biochemical and cellular activities of this compound against two other widely used PTEN inhibitors: SF1670 and bpV(HOpic).

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, SF1670, and bpV(HOpic) against PTEN.

CompoundIC50 (against PTEN)Notes
This compound 35 nM - 46 nM[1][4][5][6][7]A potent, reversible, and noncompetitive inhibitor of PTEN.[7]
SF1670 2 µM[1][8][9]A potent and specific PTEN inhibitor.[9] Also reported to inhibit PTPN2 (IC50 = 0.95 µM) and CD45.[8][10]
bpV(HOpic) 14 nM[1][11][12]A potent and selective inhibitor of PTEN.[12]
Cellular and In Vivo Effects

The following table summarizes the observed effects of these PTEN inhibitors in various experimental models.

CompoundCellular EffectsIn Vivo Effects
This compound - Dose-dependently increases Akt phosphorylation.[13]- Inhibits cell viability and proliferation in cancer cell lines.[6][14]- Induces cellular senescence in cells with low PTEN expression.[14]- Enhances glucose uptake in adipocytes.[14]- Suppresses tumor growth in xenograft models.[13][14]- Protects against ischemia-reperfusion injury.[4][13]- Attenuates cardiac remodeling in doxorubicin-induced cardiomyopathy.[15]- Can attenuate intervertebral disc degeneration and cartilage endplate calcification in mice.
SF1670 - Enhances PtdIns(3,4,5)P3 signaling and Akt phosphorylation.[8]- Augments neutrophil functions such as chemotaxis and superoxide production.[16]- Exhibits cytotoxicity in various cancer cell lines.[9]- Augments the efficacy of granulocyte transfusion in mouse models of bacterial infection.[16]- Can inhibit tumor growth in pancreatic cancer xenograft models.[17]
bpV(HOpic) - Increases cell proliferation and decreases apoptosis.[12]- Enhances migration of myoblasts.[12]- Promotes the initiation of swine follicle growth.[12]- Ameliorates liver ischemia/reperfusion injury.[12]- Can exacerbate renal dysfunction in mice with ischemia/reperfusion injury.[18]- Confers protection against ionizing radiation in mice.[19]- Improves left ventricular function post-infarction.[20]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blotting for PTEN Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the PTEN/PI3K/AKT signaling cascade.

  • Cell Lysis:

    • Treat cells with the PTEN inhibitor of choice at the desired concentration and time course.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, total mTOR, and PTEN overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTS) Assay

This colorimetric assay is used to assess cell viability in response to treatment with PTEN inhibitors.[3][21][22]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of culture medium.[14]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the PTEN inhibitor. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 72 hours).[14]

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.[3][21]

    • Incubate the plate for 1-4 hours at 37°C.[3][21]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[3]

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Clonogenic Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with a PTEN inhibitor.[23][24][25]

  • Cell Treatment and Seeding:

    • Treat cells with the desired concentrations of the PTEN inhibitor for a specified duration.

    • Harvest the cells by trypsinization and count them.

    • Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Colony Formation:

    • Incubate the plates for 1-3 weeks, allowing colonies to form.[23][25] The incubation time will vary depending on the cell line's growth rate.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 2 hours.[23][24]

  • Colony Counting:

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Visualizations

PTEN/PI3K/AKT Signaling Pathway

PTEN_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor PTEN Inhibitor (e.g., VO-Ohpic) Inhibitor->PTEN Inhibits

Caption: The PTEN/PI3K/AKT signaling pathway and the inhibitory action of PTEN inhibitors.

Experimental Workflow for Comparing PTEN Inhibitors

Experimental_Workflow Start Start: Select Cell Line Treatment Treat cells with VO-Ohpic, SF1670, bpV(HOpic) (Dose-response & time-course) Start->Treatment Biochem Biochemical Assays Treatment->Biochem Cellular Cellular Assays Treatment->Cellular WB Western Blot (p-AKT, p-mTOR) Biochem->WB MTS MTS Assay (Cell Viability) Cellular->MTS Clonogenic Clonogenic Assay (Long-term Survival) Cellular->Clonogenic Data Data Analysis & Comparison WB->Data MTS->Data Clonogenic->Data Conclusion Conclusion: Select optimal inhibitor Data->Conclusion

Caption: A logical workflow for the comparative evaluation of different PTEN inhibitors.

References

Validating PTEN Inhibition: A Comparative Guide to VO-Ohpic Trihydrate Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VO-Ohpic trihydrate's performance against other common PTEN inhibitors, supported by experimental data and detailed protocols for validation by western blot.

The tumor suppressor protein PTEN (Phosphatase and Tensin homolog) is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade central to cell growth, proliferation, and survival. Inhibition of PTEN is a promising therapeutic strategy for various conditions, including nerve regeneration and tissue repair. This compound is a potent, vanadium-based small-molecule inhibitor of PTEN. This guide will detail its validation and compare it with other widely used PTEN inhibitors.

Performance Comparison of PTEN Inhibitors

The efficacy of a PTEN inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro potency of this compound and its key alternatives. It is important to note that IC50 values can be influenced by specific assay conditions and may not be directly comparable across different studies.

CompoundPTEN IC50Key Characteristics
This compound 35 nM - 46 nM[1][2]A potent, reversible, and non-competitive vanadium-based inhibitor.[3] It has been shown to activate downstream targets like Akt and FoxO3a.[4]
bpV(phen) 38 nM[1][5]A widely used vanadium-based inhibitor, but with concerns regarding its specificity and off-target effects.[1]
bpV(HOpic) 14 nM[1][6]A potent vanadium-based inhibitor with higher selectivity for PTEN over some other phosphatases compared to bpV(phen).[1][6]
SF1670 2 µM[1][6]A non-vanadium-based inhibitor that is reported to be highly specific for PTEN.[1][6]

Validating PTEN Inhibition by Western Blot

Western blotting is a cornerstone technique to validate the cellular activity of PTEN inhibitors. The primary method involves detecting the phosphorylation status of Akt, a downstream target of PTEN. When PTEN is active, it dephosphorylates PIP3, leading to decreased Akt phosphorylation (p-Akt). Conversely, inhibition of PTEN results in an accumulation of PIP3, leading to increased levels of p-Akt. Therefore, an increase in the ratio of phosphorylated Akt (p-Akt) to total Akt is a reliable indicator of PTEN inhibition.

Studies have demonstrated that treatment of various cell lines with this compound leads to a dose-dependent increase in the phosphorylation of Akt at Ser473, confirming its inhibitory effect on PTEN in a cellular context.[7]

Experimental Protocol: Western Blot for PTEN Inhibition

The following is a generalized protocol for validating PTEN inhibition by western blot, based on methodologies reported in the literature.[1][8][9][10]

1. Cell Culture and Treatment:

  • Seed cells (e.g., human hepatocellular carcinoma cells like Hep3B, which have low PTEN expression, or other appropriate cell lines) in culture plates and allow them to adhere.[7]

  • Treat the cells with varying concentrations of the PTEN inhibitor (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).[1] Include an untreated or vehicle-treated control group.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[1][8]

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.[1]

4. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest. Key antibodies include:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total Akt

    • A loading control antibody (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.

  • Wash the membrane to remove unbound primary antibodies.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG).

  • Wash the membrane again to remove unbound secondary antibodies.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • The level of PTEN inhibition is determined by calculating the ratio of p-Akt to total Akt. An increase in this ratio in inhibitor-treated cells compared to control cells indicates successful PTEN inhibition.

Visualizing the Pathway and Workflow

To further clarify the mechanism and experimental process, the following diagrams illustrate the PTEN signaling pathway and the western blot workflow.

PTEN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI3K PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 ATP->ADP PI3K PIP3->PIP2 Pi PTEN Akt Akt PTEN PTEN pAkt p-Akt (Active) Akt->pAkt PDK1 Downstream Downstream Signaling (Cell Growth, Survival) pAkt->Downstream Promotes VO_Ohpic This compound VO_Ohpic->PTEN Inhibits

Caption: The PTEN signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Treatment with PTEN Inhibitor lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-p-Akt, anti-Akt) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry and Analysis (p-Akt / Total Akt Ratio) detect->analyze

Caption: Experimental workflow for validating PTEN inhibition using Western Blot.

References

Reversibility of PTEN Inhibition by VO-Ohpic Trihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the intricate roles of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog), the selection of a suitable inhibitor is a critical decision. VO-Ohpic trihydrate has emerged as a potent and widely studied inhibitor of PTEN. A key characteristic of this compound is its reversible mode of action, which allows for temporal control of PTEN activity in experimental settings. This guide provides a comprehensive comparison of this compound with other commonly used PTEN inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of PTEN Inhibitors

The following table summarizes the key performance indicators for this compound and a selection of alternative PTEN inhibitors. It is important to note that parameters such as IC50 values can vary depending on the specific assay conditions, including substrate and buffer composition.

InhibitorTarget(s)IC50 (PTEN)Mechanism of InhibitionReversibilityReference(s)
This compound PTEN35-46 nMNon-competitiveReversible [1][2][3]
bpV(phen)PTEN, PTP1B, PTP-β38 nMNot specifiedReversible[4]
bpV(HOpic)PTEN, PTP1B, PTP-β14 nMNot specifiedReversible[3][4]
SF1670PTEN2 µMNot specifiedNot specified[3][4]
CurcuminPTENNot specifiedNot specifiedNot specified[5]

In-depth Look at this compound

This compound is a vanadium-based compound that acts as a potent, cell-permeable inhibitor of PTEN.[5] Its non-competitive mechanism of inhibition means that it does not compete with the substrate for binding to the active site of the enzyme.[6]

Kinetic Parameters for this compound:

ParameterValueDescriptionReference(s)
Kic27 ± 6 nMInhibition constant for inhibitor binding to the free enzyme.[1][6]
Kiu45 ± 11 nMInhibition constant for inhibitor binding to the enzyme-substrate complex.[1][6]

The reversibility of this compound has been demonstrated through inhibitor dilution assays.[6] This characteristic is advantageous for studies where transient inhibition of PTEN is required to observe the subsequent cellular responses.

Experimental Protocols

Protocol 1: PTEN Inhibition Assay (Malachite Green-based)

This protocol is adapted from methodologies used to assess the activity of PTEN inhibitors.

Materials:

  • Purified recombinant PTEN enzyme

  • This compound and other inhibitors of interest

  • DiC8-PIP3 (phosphatidylinositol-3,4,5-trisphosphate) substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the PTEN inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, PTEN enzyme, and the inhibitor dilutions.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the DiC8-PIP3 substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Inhibitor Dilution Assay for Reversibility

This protocol is designed to determine the reversibility of PTEN inhibition.[6]

Materials:

  • Purified recombinant PTEN enzyme

  • This compound

  • Assay Buffer

  • Substrate (e.g., OMFP or DiC8-PIP3)

  • Detection reagent (e.g., Malachite Green or a fluorescence plate reader)

Procedure:

  • High Concentration Incubation: Incubate PTEN with a high concentration of this compound (e.g., 10-fold above its IC50) for a defined period (e.g., 30 minutes) to allow for binding.

  • Dilution: Rapidly dilute the enzyme-inhibitor complex into a larger volume of assay buffer containing the substrate. The final concentration of the inhibitor should be significantly below its IC50.

  • Activity Measurement: Immediately measure the enzyme activity over time.

  • Control: As a control, dilute the enzyme that has not been pre-incubated with the inhibitor to the same final concentration.

  • Analysis: Compare the rate of product formation in the diluted sample to the control. If the inhibitor is reversible, a recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme.

Visualizing the Impact of PTEN Inhibition

To understand the downstream consequences of PTEN inhibition, it is crucial to visualize the affected signaling pathways.

PTEN_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 PI3K PI3K PI3K->PIP3 phosphorylates PTEN->PIP2 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits (reversible) pAkt p-Akt (Active) PDK1->pAkt Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Cellular_Responses Cell Growth, Survival, Proliferation Downstream->Cellular_Responses

Caption: The PI3K/Akt signaling pathway is regulated by PTEN.

The diagram above illustrates the central role of PTEN in the PI3K/Akt signaling pathway. PTEN acts as a negative regulator by dephosphorylating PIP3 to PIP2. Inhibition of PTEN by this compound leads to an accumulation of PIP3, resulting in the activation of Akt and downstream signaling cascades that promote cell survival and proliferation.

Reversibility_Assay_Workflow cluster_step1 Step 1: Incubation cluster_step2 Step 2: Dilution cluster_step3 Step 3: Measurement & Analysis Enzyme PTEN Enzyme Enzyme_Inhibitor Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor Inhibitor VO-Ohpic (High Conc.) Inhibitor->Enzyme_Inhibitor Diluted_Complex Diluted Complex (Low Inhibitor Conc.) Enzyme_Inhibitor->Diluted_Complex Dilution_Buffer Assay Buffer + Substrate Dilution_Buffer->Diluted_Complex Measurement Measure Enzyme Activity Over Time Diluted_Complex->Measurement Analysis Compare to Control (Activity Recovery?) Measurement->Analysis

Caption: Workflow for the inhibitor dilution assay.

This workflow outlines the key steps in an inhibitor dilution assay to experimentally verify the reversible nature of an inhibitor like this compound. The recovery of enzyme activity upon dilution is a hallmark of reversible inhibition.

References

Unveiling the Specificity of VO-Ohpic Trihydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of a compound is paramount. This guide provides an objective comparison of VO-Ohpic trihydrate's performance against its primary target, the tumor suppressor phosphatase and tensin homolog (PTEN), and other key phosphatases, supported by available experimental data.

This compound is widely recognized as a potent, cell-permeable inhibitor of PTEN, a critical regulator of the PI3K/Akt signaling pathway.[1][2][3] Its ability to modulate this pathway has positioned it as a valuable tool in cancer research and other therapeutic areas. However, a thorough evaluation of its specificity is crucial for the accurate interpretation of experimental results and for its potential clinical translation.

Quantitative Inhibitory Profile

The inhibitory activity of this compound against a panel of phosphatases is summarized below. The data highlights its high potency for PTEN, though conflicting reports and activity against other phosphatases warrant careful consideration.

PhosphataseIC50 (nM)CommentsReference
PTEN 35 - 46Consistently reported high potency in multiple studies.[1][2][3]
PTEN 6,740A contrasting study reported significantly weaker inhibition.[4]
SHP-1 975The same study reporting weaker PTEN inhibition found potent inhibition of SHP-1.[4]
PTP-β High SelectivityReported to be highly selective against PTP-β, but specific IC50 not provided.
SopB High NanomolarInhibited with an IC50 in the high nanomolar range.
Myotubularin High SelectivityReported to be highly selective against myotubularin.
SAC1 High SelectivityReported to be highly selective against SAC1.
CBPs MicromolarInhibited with an IC50 in the micromolar range.
PTPs (general) High MicromolarProtein Tyrosine Phosphatases are generally inhibited in the high micromolar range.[5]

Deciphering the PTEN Inhibition Signaling Pathway

This compound's primary mechanism of action involves the direct inhibition of PTEN's lipid phosphatase activity. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which in turn activates downstream signaling cascades, most notably the PI3K/Akt pathway, promoting cell survival, growth, and proliferation.

PTEN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP2 dephosphorylates VO_Ohpic VO_Ohpic VO_Ohpic->PTEN inhibits Downstream_Signaling Downstream_Signaling Akt->Downstream_Signaling promotes

Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt signaling pathway.

Experimental Workflow for Assessing Phosphatase Inhibition

The following diagram outlines a typical workflow for determining the inhibitory potency of a compound like this compound against a specific phosphatase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Recombinant_Phosphatase Recombinant_Phosphatase Incubation Incubation Recombinant_Phosphatase->Incubation VO_Ohpic_Dilutions VO_Ohpic_Dilutions VO_Ohpic_Dilutions->Incubation Substrate_Solution Substrate_Solution Reaction_Initiation Reaction_Initiation Substrate_Solution->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Termination Reaction_Termination Reaction_Initiation->Reaction_Termination Signal_Measurement Signal_Measurement Reaction_Termination->Signal_Measurement Data_Analysis Data_Analysis Signal_Measurement->Data_Analysis IC50_Determination IC50_Determination Data_Analysis->IC50_Determination

Caption: A generalized workflow for determining the IC50 of a phosphatase inhibitor.

Detailed Experimental Protocols

Accurate determination of inhibitory activity is contingent on rigorous experimental design. Below are protocols for commonly used phosphatase assays.

Protocol 1: PTEN Phosphatase Activity Assay (Malachite Green Assay)

This assay measures the release of inorganic phosphate from the PTEN substrate, PIP3.

Materials:

  • Recombinant human PTEN enzyme

  • This compound

  • PIP3 (phosphatidylinositol (3,4,5)-trisphosphate)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM NaCl, 0.1% Triton X-100

  • Malachite Green Reagent

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells.

  • Add 20 µL of recombinant PTEN enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding 20 µL of the PIP3 substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.

  • Incubate for 15 minutes at room temperature to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.

Protocol 2: General Protein Tyrosine Phosphatase (PTP) Activity Assay (pNPP Assay)

This colorimetric assay is suitable for screening inhibitors against various PTPs using the artificial substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant PTP enzyme (e.g., SHP-1, PTP1B)

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add 10 µL of each inhibitor dilution to the wells of a 96-well plate.

  • Add 70 µL of the recombinant PTP enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Start the reaction by adding 20 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Terminate the reaction by adding 50 µL of the Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Disclaimer: The information provided in this guide is for research purposes only and is based on publicly available data. Researchers should independently validate these findings within their experimental systems.

References

Cross-Validation of VO-Ohpic Trihydrate Effects with Genetic PTEN Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the pharmacological inhibition of PTEN using VO-Ohpic trihydrate and genetic knockdown of PTEN. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective effects, supported by experimental data and detailed protocols.

Introduction to PTEN and its Inhibition

The Phosphatase and Tensin homolog deleted on Chromosome 10 (PTEN) is a critical tumor suppressor gene that acts as a dual-specificity phosphatase.[1] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby negatively regulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3] Loss or inactivation of PTEN leads to hyperactivation of this pathway and is a common event in many human cancers.[4][5]

This guide compares two primary methods for studying the consequences of PTEN inactivation:

  • This compound: A potent, selective, and reversible small-molecule inhibitor of PTEN.[6]

  • Genetic PTEN knockdown: The reduction or elimination of PTEN expression through genetic techniques such as siRNA, shRNA, or CRISPR.[7][8]

Mechanism of Action and Signaling Pathway

Both this compound and genetic PTEN knockdown ultimately lead to the accumulation of PIP3 and subsequent activation of the PI3K/AKT/mTOR pathway. However, their mechanisms of achieving this are distinct.

  • This compound is a vanadium-based compound that acts as a noncompetitive inhibitor of PTEN's lipid phosphatase activity.[6][9] It has a reported IC50 in the nanomolar range, making it a highly potent inhibitor.[10][11][12][13] The inhibition by VO-Ohpic is reversible.[6][14]

  • Genetic PTEN knockdown involves reducing the cellular levels of PTEN protein. This can be achieved transiently using siRNA or stably using shRNA or gene editing technologies. This approach models the effects of PTEN loss-of-function mutations found in various cancers.[7]

Below is a diagram illustrating the central role of PTEN in the PI3K/AKT/mTOR signaling pathway and the points of intervention for both this compound and genetic knockdown.

graph "Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; pAKT [label="p-AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; pmTORC1 [label="p-mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effects\n(Proliferation, Survival, Growth)", fillcolor="#34A853", fontcolor="#FFFFFF"]; VO_Ohpic [label="this compound", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Knockdown [label="Genetic PTEN\nKnockdown", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activates", fontsize=8]; PI3K -> PIP3 [label="Converts PIP2 to", fontsize=8]; PIP2 -> PI3K [style=invis]; PIP3 -> pAKT [label="Activates", fontsize=8]; AKT -> pAKT [style=invis]; pAKT -> pmTORC1 [label="Activates", fontsize=8]; mTORC1 -> pmTORC1 [style=invis]; pmTORC1 -> Downstream;

// Inhibition PTEN -> PIP3 [arrowhead=tee, label="Dephosphorylates", fontsize=8, color="#EA4335"]; VO_Ohpic -> PTEN [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits", fontsize=8]; Knockdown -> PTEN [arrowhead=tee, style=dashed, color="#EA4335", label="Reduces expression", fontsize=8]; }

Caption: PI3K/AKT/mTOR signaling pathway and points of PTEN inhibition.

Comparative Data on Downstream Signaling

The following table summarizes the quantitative effects of both this compound and genetic PTEN knockdown on key downstream components of the PI3K/AKT/mTOR pathway. The data is compiled from various studies and presented as fold changes relative to control conditions.

Downstream Target This compound Treatment Genetic PTEN Knockdown Cell Type/Model
p-AKT (Ser473) IncreasedIncreasedNIH 3T3, L1 fibroblasts, Prostate Cancer Cells[11][15]
p-mTOR IncreasedIncreasedHepatocellular Carcinoma Cells, Prostate Cancer Cells[15][16]
p-S6 IncreasedIncreasedProstate Cancer Cells[15]
p-4E-BP1 Not always reportedIncreasedProstate Cancer Cells[15]

Note: The magnitude of the effect can vary depending on the cell type, concentration of this compound, and efficiency of the genetic knockdown.

Comparative Functional Outcomes

The activation of the PI3K/AKT/mTOR pathway by either method results in a range of cellular responses. This table compares the reported functional outcomes.

Functional Outcome This compound Genetic PTEN Knockdown
Cell Proliferation Can inhibit proliferation in some cancer cells by inducing senescence.[12][16]Generally promotes proliferation.[2]
Cell Viability Can inhibit cell viability in certain cancer contexts.[12][16]Generally promotes cell survival.[2]
Apoptosis Can protect against apoptosis in some models (e.g., chondrocytes).[14]Generally inhibits apoptosis.[2]
Cell Senescence Induces senescence in cancer cells with low PTEN expression.[12][16]Loss of PTEN can contribute to senescence bypass in some contexts.
Tumor Growth (in vivo) Can suppress tumor growth in xenograft models.[11][12]Promotes tumor initiation and progression.[15][17]
Glucose Uptake Enhances glucose uptake.[12]Increased glucose metabolism is a hallmark of PTEN-deficient cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments.

PTEN Inhibition Assay using this compound

This protocol is adapted from studies characterizing this compound's inhibitory effects.[6][18]

  • Reagents and Materials: Recombinant human PTEN, this compound stock solution (in DMSO), assay buffer, and a phosphatase substrate like 3-O-methylfluorescein phosphate (OMFP) or PIP3.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add recombinant PTEN to each well.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 10 minutes at room temperature.[6][18]

    • Initiate the reaction by adding the phosphatase substrate (OMFP or PIP3).

    • Monitor the change in fluorescence (for OMFP) or quantify the released phosphate over time using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

siRNA-Mediated Genetic PTEN Knockdown

This is a standard protocol for transiently reducing PTEN expression in cell culture.[7]

  • Reagents and Materials: Target cells (e.g., HCT116), PTEN-specific siRNA and non-targeting control siRNA, lipid-based transfection reagent (e.g., Lipofectamine), and appropriate cell culture media.

  • Procedure:

    • Plate cells to be 30-50% confluent at the time of transfection.

    • Prepare two sets of tubes: one for the siRNA and one for the transfection reagent, both diluted in serum-free media.

    • Combine the contents of the tubes, mix gently, and incubate for 15-20 minutes to allow complexes to form.

    • Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.

    • Replace the media with complete growth media.

    • Harvest the cells 48-72 hours post-transfection for analysis.

    • Validate the knockdown efficiency by Western blotting for PTEN protein levels.

Western Blotting for Pathway Analysis

This protocol is used to detect changes in protein levels and phosphorylation status of pathway components.

  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, p-AKT, total AKT, p-mTOR, etc., overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.

Visualizing Workflows and Relationships

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the effects of this compound and genetic PTEN knockdown.

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

// Nodes Start [label="Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TreatmentA [label="Treat with\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"]; TreatmentB [label="Transfect with\nPTEN siRNA", fillcolor="#FFFFFF", fontcolor="#202124"]; Control [label="Vehicle/Control siRNA", fillcolor="#FFFFFF", fontcolor="#202124"]; Harvest [label="Harvest Cells\n(48-72h)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Downstream Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western [label="Western Blot\n(p-AKT, PTEN, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Cell Viability Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Senescence [label="Senescence Assay\n(β-gal staining)", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Analysis &\nComparison", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> TreatmentA; Start -> TreatmentB; Start -> Control; TreatmentA -> Harvest; TreatmentB -> Harvest; Control -> Harvest; Harvest -> Analysis; Analysis -> Western; Analysis -> Viability; Analysis -> Senescence; Western -> Data; Viability -> Data; Senescence -> Data; }

Caption: A generalized workflow for comparing PTEN inhibition methods.

Logical Relationship Diagram

This diagram illustrates the logical flow from PTEN inactivation to the resultant cellular outcomes.

digraph "Logical_Relationship" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

// Nodes Inactivation [label="PTEN Inactivation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Method1 [label="this compound\n(Pharmacological Inhibition)", fillcolor="#FFFFFF", fontcolor="#202124"]; Method2 [label="Genetic Knockdown\n(siRNA, shRNA, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; Pathway [label="PI3K/AKT/mTOR\nPathway Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcomes [label="Cellular Outcomes", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth [label="Altered Proliferation\n& Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Increased Survival/\nApoptosis Resistance", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Increased Glucose\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; Senescence [label="Induction of Senescence\n(Context-Dependent)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Method1 -> Inactivation; Method2 -> Inactivation; Inactivation -> Pathway; Pathway -> Outcomes; Outcomes -> Growth; Outcomes -> Survival; Outcomes -> Metabolism; Outcomes -> Senescence; }

Caption: Logical flow from PTEN inactivation to cellular effects.

Conclusion

Both this compound and genetic PTEN knockdown are valuable tools for investigating the roles of the PTEN/PI3K/AKT pathway.

  • This compound offers a rapid, reversible, and dose-dependent method for inhibiting PTEN's enzymatic activity. This makes it ideal for studying the acute effects of PTEN inhibition and for potential therapeutic applications where temporal control is desired.[6][14]

  • Genetic PTEN knockdown provides a model for the complete or partial loss of the PTEN protein, mimicking the genetic lesions found in human cancers. It is well-suited for studying the long-term consequences of PTEN deficiency.

The choice between these two methods depends on the specific research question. Interestingly, studies have shown that pharmacological inhibition of residual PTEN activity in cells with low PTEN expression can induce senescence and inhibit tumor growth, a seemingly paradoxical but therapeutically relevant finding.[16] Cross-validation using both approaches can provide a more robust understanding of PTEN's function and the potential of its inhibitors in various disease contexts.

References

In Vivo Efficacy of PTEN Inhibitors: A Comparative Analysis of VO-Ohpic Trihydrate and SF1670

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of targeting the PTEN signaling pathway, two prominent inhibitors, VO-Ohpic trihydrate and SF1670, have demonstrated significant in vivo efficacy in various disease models. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable compound for further investigation.

Comparative Summary of In Vivo Efficacy

While direct head-to-head in vivo studies are limited, the available data allows for a comparative assessment of this compound and SF1670 across different therapeutic areas. Both compounds are potent inhibitors of PTEN (phosphatase and tensin homolog), a critical tumor suppressor, leading to the activation of the pro-survival PI3K/Akt signaling pathway.[1][2][3][4]

This compound has shown notable efficacy in oncology and cardiovascular models. In hepatocellular carcinoma (HCC) xenograft models, it significantly inhibited tumor growth.[5] It has also demonstrated cardioprotective effects, improving cardiac function and reducing apoptosis in models of doxorubicin-induced cardiomyopathy and ischemia-reperfusion injury.[6][7] Furthermore, studies suggest its potential in neurological disorders and for promoting tissue repair.[8]

SF1670 has been extensively studied for its role in enhancing immune cell function and its anti-cancer properties. It has been shown to augment the efficacy of granulocyte transfusions in bacterial infection models by enhancing neutrophil functions such as phagocytosis and chemotaxis.[9] In oncology, SF1670 has demonstrated the ability to inhibit tumor growth in pancreatic cancer xenograft models.[10]

Quantitative Data on In Vivo Efficacy

The following tables summarize the key quantitative findings from in vivo studies for each compound.

Table 1: In Vivo Efficacy of this compound

Disease Model Animal Model Dosage and Administration Key Findings Reference
Hepatocellular Carcinoma (HCC)Nude mice with Hep3B cell xenograftsNot specifiedSignificantly reduced tumor volume compared to untreated group. Increased levels of p-AKT and p-ERK1/2 in tumor tissue.[5]
Doxorubicin-Induced CardiomyopathyMiceNot specifiedSignificantly improved heart function (ejection fraction and fractional shortening). Reduced cardiac hypertrophy, fibrosis, and apoptosis.[7]
Ischemia-Reperfusion InjuryMice10 µg/kg; i.p.Decreased myocardial infarct size and improved cardiac functional recovery.[6]
Intervertebral Disc DegenerationMiceNot specifiedAttenuated intervertebral disc degeneration and cartilage endplate calcification.[11]

Table 2: In Vivo Efficacy of SF1670

Disease Model Animal Model Dosage and Administration Key Findings Reference
Bacterial PeritonitisNeutropenic miceNeutrophils pretreated with 250 nM SF1670Significantly enhanced bacteria-killing capability (>5-fold) of transfused neutrophils.[9]
Bacterial PneumoniaNeutropenic miceNeutrophils pretreated with 250 nM SF1670Significantly decreased bacterial burden in bronchoalveolar lavage fluid. Alleviated severity and decreased mortality.[9]
Pancreatic CancerMice with Aspc-1 and Panc-1 xenografts10 mg/kg and 30 mg/kgDose-dependent inhibition of tumor growth.[10]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both this compound and SF1670 is the inhibition of PTEN, which leads to the activation of the PI3K/Akt signaling pathway.

PTEN_Inhibition_Pathway cluster_inhibitors PTEN Inhibitors cluster_pathway Signaling Pathway This compound This compound PTEN PTEN This compound->PTEN inhibit SF1670 SF1670 SF1670->PTEN inhibit PIP3 PIP3 PTEN->PIP3 dephosphorylates Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP3 phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cellular Cellular Responses (Survival, Growth, Proliferation) Downstream->Cellular

Caption: Inhibition of PTEN by this compound or SF1670.

The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of these PTEN inhibitors in a cancer xenograft model.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis CellCulture Cancer Cell Culture (e.g., Hep3B, Panc-1) Implantation Subcutaneous Implantation of Cells into Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice into Control and Treatment Groups TumorGrowth->Randomization Treatment Administration of VO-Ohpic or SF1670 Randomization->Treatment TumorMeasurement Regular Measurement of Tumor Volume Treatment->TumorMeasurement Endpoint Endpoint: Tumor Excision and Tissue Analysis TumorMeasurement->Endpoint WesternBlot Western Blot for p-Akt, etc. Endpoint->WesternBlot

Caption: Xenograft model workflow for in vivo efficacy testing.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Hepatocellular Carcinoma Xenograft Model (this compound)
  • Cell Line: Hep3B human hepatocellular carcinoma cells were used.[5]

  • Animal Model: Male nude mice were utilized for the study.[5]

  • Procedure:

    • Hep3B cells were cultured and then subcutaneously injected into the flanks of the mice.

    • Once tumors reached a palpable size, mice were randomly assigned to either a control group or a treatment group receiving this compound.[5]

    • Tumor volumes were measured regularly throughout the treatment period.[5]

    • At the end of the study, tumors were excised for further analysis, including Western blotting to assess the levels of phosphorylated Akt (p-Akt) and ERK1/2 (p-ERK1/2) to confirm target engagement.[5]

Granulocyte Transfusion in a Bacterial Peritonitis Model (SF1670)
  • Neutrophil Preparation: Bone marrow-derived neutrophils were isolated from donor mice.[9]

  • SF1670 Pretreatment: Isolated neutrophils were incubated with 250 nM SF1670 or a vehicle control (DMSO) for 30 minutes at 37°C. The cells were then washed twice with PBS.[9]

  • Animal Model: Recipient mice were rendered neutropenic.[9]

  • Procedure:

    • Neutropenic mice were challenged with an intraperitoneal injection of E. coli.

    • Five hours after the bacterial challenge, the mice received an intravenous injection of either SF1670-pretreated neutrophils, control neutrophils, or no transfusion.[9]

    • Twenty-four hours after the challenge, peritoneal lavage was performed to determine the bacterial burden by plating serial dilutions and counting colony-forming units (CFU).[9]

Conclusion

Both this compound and SF1670 are effective in vivo inhibitors of PTEN, demonstrating therapeutic potential in preclinical models of cancer and other diseases. This compound has shown promise in treating solid tumors like HCC and in cardioprotection. SF1670 has a distinct profile, with demonstrated efficacy in enhancing the innate immune response to bacterial infections and inhibiting pancreatic tumor growth. The choice between these two compounds will depend on the specific therapeutic application and the desired biological outcome. Further head-to-head comparative studies would be beneficial to delineate their relative potencies and therapeutic windows in various disease contexts.

References

Assessing the Selectivity Profile of VO-Ohpic Trihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the selectivity profile of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). Its performance is objectively compared with other common PTEN inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Performance Comparison of PTEN Inhibitors

The in vitro potency and selectivity of this compound are summarized below in comparison to other frequently used PTEN inhibitors. It is important to note that IC50 values can vary based on specific assay conditions.

Table 1: In Vitro Potency Against PTEN
CompoundPTEN IC50
This compound 35 - 46 nM [1][2]
bpV(HOpic)14 nM[3]
bpV(phen)38 nM[3]
SF16702 µM[3]
Table 2: Selectivity Profile of PTEN Inhibitors
CompoundPTP1B IC50PTP-β IC50SHP1 IC50Other Phosphatases
This compound High µM range[2]High µM range975 nM[4]Inhibits CBPs and SopB in the µM and high nM range, respectively. Highly selective over myotubularin and SAC1.
bpV(HOpic)~4.9 µM[3]~25 µM[3]Not widely reportedNot widely reported
bpV(phen)920 nM[3]343 nM[3]~100 nM (in the absence of DTT)[3]Weakly inhibits INPP4A/B.[3]
SF1670>20 µM>20 µM>20 µMShows >20-fold selectivity for PTEN over other phosphatases.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro PTEN Inhibition Assay using Malachite Green

This assay quantifies the phosphate released from the PTEN substrate, phosphatidylinositol 3,4,5-trisphosphate (PIP3), through a colorimetric reaction.

Materials:

  • Recombinant human PTEN enzyme

  • PIP3 substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)

  • This compound and other inhibitors

  • Malachite Green reagent

  • 96-well microplate

Protocol:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, purified PTEN enzyme, and the inhibitor dilutions.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the enzymatic reaction by adding the PIP3 substrate to all wells.

  • Incubate the plate at 37°C for an appropriate time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released phosphate.

  • Measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Phosphatase Assay using OMFP

This is a fluorescence-based assay that measures the enzymatic hydrolysis of the non-physiological substrate 3-O-methylfluorescein phosphate (OMFP).

Materials:

  • Recombinant phosphatase enzyme (e.g., PTEN, PTP1B, SHP1)

  • OMFP substrate

  • Assay Buffer (e.g., 20 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.005% Tween-20)

  • Test inhibitors

  • Black 96-well or 384-well microplate

Protocol:

  • Prepare serial dilutions of the test inhibitors in DMSO, followed by a further dilution in the assay buffer.

  • Dispense the diluted inhibitors into the wells of the microplate.

  • Add the recombinant phosphatase enzyme to the wells containing the inhibitors and incubate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the OMFP substrate to all wells.

  • Measure the increase in fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~520 nm). The dephosphorylated OMFP is fluorescent.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition from the reaction rates and determine the IC50 values.

Visualizations

PTEN Signaling Pathway

The following diagram illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the effect of its inhibition.

PTEN_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PTEN PTEN pAkt p-Akt PIP3->pAkt Activates PTEN->PIP2 -P VO_Ohpic This compound VO_Ohpic->PTEN Inhibits Akt Akt Downstream Downstream Signaling (Cell Growth, Survival) pAkt->Downstream

Caption: Inhibition of PTEN by this compound enhances PI3K/Akt signaling.

Experimental Workflow for IC50 Determination

The logical flow for determining the half-maximal inhibitory concentration (IC50) of an inhibitor is depicted below.

IC50_Workflow start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor pre_incubate Pre-incubate enzyme with inhibitor prep_inhibitor->pre_incubate add_substrate Add substrate to initiate reaction pre_incubate->add_substrate measure_activity Measure phosphatase activity (absorbance or fluorescence) add_substrate->measure_activity calculate_inhibition Calculate % inhibition relative to control measure_activity->calculate_inhibition plot_curve Plot % inhibition vs. log[inhibitor] calculate_inhibition->plot_curve determine_ic50 Determine IC50 from dose-response curve plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 value of a phosphatase inhibitor.

References

A Comparative Guide to VO-Ohpic Trihydrate Treatment in Cell Culture: Control Experiments and Alternative PTEN Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VO-Ohpic trihydrate, a potent PTEN inhibitor, with other commercially available alternatives. It includes detailed experimental protocols for control experiments and quantitative data to support objective performance analysis in cell culture applications.

Introduction to this compound and PTEN Inhibition

This compound is a vanadium-based small molecule that acts as a highly potent and selective inhibitor of Phosphatase and Tensin homolog (PTEN).[1][2][3] PTEN is a critical tumor suppressor protein that negatively regulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key cascade involved in cell growth, proliferation, survival, and metabolism.[4] By inhibiting PTEN's lipid phosphatase activity, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of downstream effectors such as Akt.[1][3] This targeted inhibition makes this compound a valuable tool for studying cellular processes regulated by the PI3K/Akt pathway and for investigating its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

Performance Comparison of PTEN Inhibitors

The selection of a suitable PTEN inhibitor is critical for the accuracy and reproducibility of experimental results. This section provides a comparative overview of this compound and other commonly used PTEN inhibitors.

InhibitorTargetIC50 (in vitro)Key Features
This compound PTEN35-46 nM[1][2][5][6][7]High potency and selectivity for PTEN.[3] Reversible, non-competitive inhibitor.[7]
bpV(phen) PTEN, PTP1B, SHP138 nM (PTEN)[4]Broad-spectrum phosphatase inhibitor with off-target effects.[4]
bpV(HOpic) PTEN14 nM[6][8]Potent PTEN inhibitor.
SF1670 PTEN2 µM[4][6][8]Specific PTEN inhibitor.

Key Control Experiments for this compound Treatment

To ensure the validity of experimental findings, a series of control experiments are essential when working with this compound. These controls help to confirm the on-target effects of the compound and to rule out potential artifacts.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic or cytostatic effects of this compound on the chosen cell line.

  • MTT/MTS Assay: Measures the metabolic activity of cells, which is indicative of cell viability.

  • BrdU Incorporation Assay: Quantifies DNA synthesis as a measure of cell proliferation.[1]

  • Clonogenic Assay: Assesses the long-term ability of single cells to form colonies, providing a measure of cell survival and reproductive integrity.[9][10]

Western Blot Analysis of Signaling Pathways

Western blotting is crucial for confirming the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the PTEN/PI3K/Akt pathway.

  • p-Akt (Ser473/Thr308): Increased phosphorylation indicates Akt activation and successful PTEN inhibition.[3][11]

  • p-ERK1/2: To investigate potential off-target effects or crosstalk with the MAPK pathway.[12][13]

  • Total Akt, ERK, and PTEN: Serve as loading controls and to ensure that changes in phosphorylated protein levels are not due to alterations in total protein expression.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the effect of this compound on cell cycle progression.[14] This can reveal if the compound induces cell cycle arrest at specific phases (e.g., G2/M).[12][13]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This histochemical stain identifies cells that have entered a state of cellular senescence, a known effect of this compound in some cancer cell lines.[1][12]

Experimental Protocols

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound and control compounds for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Western Blot Protocol for p-Akt and p-ERK
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), p-ERK1/2, total Akt, total ERK, and PTEN overnight at 4°C. Recommended dilutions are typically 1:1000.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis Protocol
  • Cell Preparation: Harvest treated and control cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[14][18]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]

Senescence-Associated β-Galactosidase Staining Protocol
  • Fixation: Wash cultured cells with PBS and fix with 2% formaldehyde and 0.2% glutaraldehyde for 5 minutes at room temperature.[1]

  • Staining: Wash the cells again with PBS and add the SA-β-gal staining solution.

  • Incubation: Incubate the cells at 37°C (without CO2) for 12-16 hours, protected from light.[1][13]

  • Visualization: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures used to assess its effects, the following diagrams are provided.

PTEN_PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN PTEN Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP2 phosphorylates PTEN->PIP3 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits p_Akt p-Akt (Active) Akt->p_Akt Downstream Cell Growth, Proliferation, Survival p_Akt->Downstream

Figure 1. Simplified diagram of the PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Nrf2_Pathway_Activation cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VO_Ohpic This compound Keap1 Keap1 VO_Ohpic->Keap1 inactivates Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive binds & degrades Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active release & activation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE translocates to nucleus & binds Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes promotes transcription Experimental_Workflow cluster_setup Experiment Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment This compound & Controls Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Proliferation Proliferation (BrdU Assay) Treatment->Proliferation Survival Cell Survival (Clonogenic Assay) Treatment->Survival Signaling Signaling Pathway (Western Blot) Treatment->Signaling Cell_Cycle Cell Cycle (Flow Cytometry) Treatment->Cell_Cycle Senescence Senescence (SA-β-gal Staining) Treatment->Senescence Data Quantitative Data Viability->Data Proliferation->Data Survival->Data Signaling->Data Cell_Cycle->Data Senescence->Data Interpretation Interpretation Data->Interpretation

References

A Comparative Review of VO-Ohpic Trihydrate Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the efficacy of VO-Ohpic trihydrate, a potent PTEN inhibitor, across various cell lines. We present a comparative analysis of its performance, supported by experimental data, to inform research and drug development efforts.

Abstract

This compound is a vanadium-based compound that has demonstrated significant potential as a highly selective and potent inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2] Its mechanism of action involves the inhibition of PTEN's lipid phosphatase activity, leading to the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.[1][3] This guide summarizes the findings from multiple studies on the efficacy of this compound in various cell lines, including cancer and non-cancer models. We compare its effects on cell viability, proliferation, senescence, and apoptosis, and provide an overview of the key signaling pathways involved. Furthermore, we present a comparison with other known PTEN inhibitors.

Efficacy Data of this compound in Various Cell Lines

The efficacy of this compound has been evaluated in a range of cell lines, demonstrating varied effects that are often dependent on the PTEN expression status of the cells.

Enzymatic Inhibition of PTEN

This compound is a potent inhibitor of the PTEN enzyme, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

CompoundTargetIC50 (nM)Assay Type
This compoundPTEN35 - 46Cell-free enzymatic assay

Data sourced from multiple studies.[1][3][4][5]

Effects on Cancer Cell Lines

This compound has been extensively studied in cancer cell lines, where it has shown promise in inhibiting cell growth, particularly in cells with low PTEN expression.

Hepatocellular Carcinoma (HCC)

In HCC cell lines, the efficacy of this compound is correlated with PTEN expression levels. It inhibits cell viability and proliferation and induces senescence in cells with low PTEN expression (Hep3B), has a lesser effect on cells with high PTEN expression (PLC/PRF/5), and is ineffective in PTEN-negative cells (SNU475).[3][6] Notably, in these cell lines, this compound primarily induces senescence rather than apoptosis.[6]

Cell LinePTEN ExpressionIC50 (Cell Viability, 120h)Effect
Hep3BLow3.4 µMInhibition of viability and proliferation, induction of senescence
PLC/PRF/5High> 5 µMMinor inhibition of viability and proliferation
SNU475NegativeResistantNo significant effect

Data from a study on preclinical activity against hepatocarcinoma cells.[6]

Ovarian Cancer

In ovarian cancer cell lines, this compound has been shown to inhibit cell growth in a dose-dependent manner. The sensitivity to the compound varies among different ovarian cancer cell lines.[3]

Cell LineIC50 (Cell Viability, 72h)
SKOV37.15 µM
ES225.24 µM

Data from a study on PTEN inhibition in ovarian cancer cells.[3]

Furthermore, this compound has been found to synergize with PARP inhibitors, such as olaparib, in ovarian cancer cells by suppressing the MRE11-RAD50-NBN (MRN) complex, which is critical for DNA double-strand break repair.[3][7]

Effects on Non-Cancer Cell Lines

The effects of this compound have also been investigated in non-cancer cell lines, where it has shown protective and regenerative potential.

Cardiac Myocytes

In a rat model of acute myocardial infarction, this compound was found to protect cardiac myocytes from apoptosis and reduce the infarcted area.[8] This protective effect is attributed to the activation of the Akt-GSK3β signaling pathway and an increase in the anti-inflammatory cytokine IL-10.[8]

Cell Line/ModelEffectMechanism
Rat Cardiac MyocytesReduced apoptosis, improved cell survivalActivation of Akt-GSK3β signaling, increased IL-10

Findings from an in vitro study on cardiac myocyte survival.[8]

Endplate Chondrocytes

In a model of intervertebral disc degeneration, this compound protected endplate chondrocytes from apoptosis and calcification.[9][10] The protective mechanism involves the activation of the Nrf-2 signaling pathway, which plays a role in mitigating oxidative stress.[9][10]

Cell Line/ModelEffectMechanism
Endplate ChondrocytesProtection against apoptosis and calcificationActivation of Nrf-2 signaling pathway

Data from a study on the protective effects of VO-Ohpic in endplate chondrocytes.[9][10]

Comparison with Alternative PTEN Inhibitors

This compound is one of several small molecule inhibitors targeting PTEN. A comparison with other well-known PTEN inhibitors reveals differences in their potency.

CompoundIC50 (PTEN, nM)
This compound 35 - 46
bpV(HOpic)14
SF16702000

IC50 values are from cell-free enzymatic assays.[11]

It is important to note that while this compound is a potent PTEN inhibitor, some studies suggest it may also inhibit other phosphatases, such as SHP1, which should be considered when interpreting experimental results.

Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.

  • Treatment: Replace the medium with fresh complete medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 72 or 120 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of control cells.

Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.

  • Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Add the SA-β-Gal staining solution (containing X-gal) to each well.

  • Incubation: Incubate the plate at 37°C overnight in a dry incubator (no CO2).

  • Visualization: Observe the cells under a microscope and count the number of blue-stained (senescent) cells.

  • Quantification: Express the data as the percentage of SA-β-Gal positive cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining buffer containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Akt Phosphorylation
  • Cell Lysis: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams have been generated using Graphviz.

G cluster_0 This compound This compound PTEN PTEN This compound->PTEN inhibits Nrf2 Nrf2 This compound->Nrf2 activates PIP3 PIP3 PTEN->PIP3 dephosphorylates ERK1_2 ERK1_2 PTEN->ERK1_2 regulates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates p21 p21 Akt->p21 activates ApoptosisResistance ApoptosisResistance Akt->ApoptosisResistance promotes Senescence Senescence mTOR->Senescence induces ERK1_2->Senescence induces CellCycleArrest CellCycleArrest p21->CellCycleArrest induces AntiOxidantResponse AntiOxidantResponse Nrf2->AntiOxidantResponse promotes

Caption: Signaling pathways affected by this compound.

G cluster_workflow Experimental Workflow for Efficacy Testing cluster_assays Endpoint Assays A Cell Line Selection (e.g., Hep3B, SKOV3) B Cell Seeding (96-well or 6-well plates) A->B C Treatment with This compound (Dose-response) B->C D Incubation (24-120 hours) C->D E Endpoint Assays D->E F Data Analysis E->F Assay1 Cell Viability (MTS Assay) Assay2 Senescence (SA-β-Gal Assay) Assay3 Cell Cycle (Flow Cytometry) Assay4 Protein Expression (Western Blot)

Caption: General experimental workflow for assessing this compound efficacy.

Conclusion

This compound is a potent and selective PTEN inhibitor with significant anti-proliferative and pro-senescent effects in cancer cell lines, particularly those with low PTEN expression. Its efficacy is cell-type dependent, and it has also demonstrated protective effects in non-cancerous cells, such as cardiac myocytes and chondrocytes. The activation of the PI3K/Akt signaling pathway is a central mechanism underlying its diverse cellular effects. While this compound shows promise, further research is needed to fully elucidate its therapeutic potential and to conduct more direct comparative studies against other PTEN inhibitors in a wider range of cell lines. This guide provides a foundational overview for researchers interested in the continued investigation of this compound.

References

Safety Operating Guide

Proper Disposal of VO-Ohpic Trihydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed, step-by-step procedures for the proper disposal of VO-Ohpic trihydrate, a potent PTEN inhibitor used in biomedical research. Adherence to these protocols is essential to protect personnel and the environment from potential hazards.

I. Hazard and Safety Overview

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Key Safety and Disposal Information:

ParameterSpecificationSource
GHS Hazard Classifications Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[1]
Primary Disposal Guideline Dispose of contents/container in accordance with local, state, and federal regulations.[1]
Environmental Precautions Prevent leakage or spillage. Keep the product away from drains, water courses, and soil.[1]

II. Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as a hazardous waste and to ensure full compliance with all applicable regulations.

Experimental Protocol: Waste Deactivation and Disposal

This protocol outlines the procedure for preparing this compound waste for final disposal by a certified hazardous waste management service.

  • Personnel Protection: Before beginning any disposal procedures, equip yourself with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. If handling the powder form, a respirator is also required to avoid inhalation.[1]

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated Materials: All materials that have come into contact with the chemical, such as pipette tips, contaminated gloves, bench paper, and empty vials, must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Aqueous Solution Waste:

    • Aqueous solutions containing this compound should not be disposed of down the drain.

    • Collect all liquid waste in a dedicated, sealed, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste: Contains this compound" and include any other solvents present in the solution.

  • Accidental Spill Management:

    • In the event of a spill, evacuate the immediate area to prevent exposure.[1]

    • Ensure adequate ventilation.[1]

    • Wearing full PPE, contain the spill.

    • For liquid spills, absorb the material using an inert, non-combustible absorbent material such as diatomite or universal binders.[1]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Place the absorbed material or powder into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Container Management:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., DMSO followed by alcohol). The rinsate must be collected and treated as hazardous liquid waste.

    • After decontamination, manage the empty container in accordance with institutional and local guidelines for chemically contaminated containers.

  • Storage Pending Disposal:

    • Store all waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure containers are tightly closed and stored in a locked-up location.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Never dispose of this compound in standard laboratory or municipal trash.[1]

III. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_contain Containment & Segregation cluster_spill Spill Response cluster_final Final Disposal A Identify VO-Ohpic Waste (Solid, Liquid, Contaminated Materials) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Safety First C Segregate Waste Streams (Solid vs. Liquid) B->C D Place in Labeled, Sealed Hazardous Waste Containers C->D Proper Labeling is Crucial E Spill Occurs? D->E F Absorb with Inert Material E->F Yes I Store Waste in Designated Secure Accumulation Area E->I No G Collect & Containerize F->G H Decontaminate Area G->H H->I Post-Decontamination J Contact EHS for Pickup I->J K Disposal by Licensed Waste Contractor J->K Regulatory Compliance

References

Personal protective equipment for handling VO-Ohpic trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for VO-Ohpic Trihydrate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent PTEN inhibitor.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards[1]:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.

  • Skin corrosion/irritation (Category 2): Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
IC50 (PTEN) 46 ± 10 nM[2][3]
Molecular Formula C12H16N2O11V[3]
Molecular Weight 415.20 g/mol [3]
Solubility in DMSO >10 mM[4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[3]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to ensure personnel safety and to maintain the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure[1].

  • Eye and Face Protection: Wear safety goggles with side-shields or a face shield to protect against splashes and dust particles[1].

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling[1].

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact[1].

  • Respiratory Protection: If ventilation is inadequate or when handling large quantities, a suitable respirator should be worn[1].

Preparation and Use
  • Preparation of Stock Solutions:

    • For dissolution, consider using solvents like DMSO[4][5][6]. If a higher concentration is needed, warming the tube at 37°C for 10 minutes or using an ultrasonic bath may aid in dissolution[4].

    • When preparing solutions for in vivo studies, specific solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may be used[3][5].

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

    • Do not eat, drink, or smoke in the laboratory where this compound is handled[1].

Emergency Procedures
  • In Case of Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms persist[1].

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[1].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].

  • In Case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1].

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Container Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations. Do not reuse empty containers.

  • Waste Disposal: Contaminated materials, such as gloves, pipette tips, and labware, should be collected in a designated, labeled hazardous waste container for proper disposal.

Procedural Workflow for Handling this compound

G prep Preparation (Don PPE, Use Fume Hood) weigh Weighing prep->weigh Proceed dissolve Dissolution (e.g., DMSO) weigh->dissolve Proceed use Experimental Use dissolve->use Proceed spill Spill Response use->spill If Spill Occurs decon Decontamination use->decon Post-Experiment spill->decon Clean & Decontaminate dispose Waste Disposal (Hazardous Waste) decon->dispose Collect Waste end End of Procedure dispose->end Complete

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.